Technical Documentation Center

5-Cyclohexylisoxazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyclohexylisoxazol-4-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexylisoxazol-4-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic amine, 5-Cy...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic amine, 5-Cyclohexylisoxazol-4-amine. In the dynamic landscape of medicinal chemistry, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document delineates the predicted and anticipated properties of 5-Cyclohexylisoxazol-4-amine, offering a foundational dataset for researchers engaged in drug discovery and development. Recognizing the absence of extensive empirical data for this specific molecule, this guide integrates predictive computational models with established experimental protocols, providing a robust framework for its synthesis, characterization, and potential therapeutic applications. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4][5] The strategic incorporation of a cyclohexyl moiety and an amine functional group suggests the potential for unique structure-activity relationships, making a detailed physicochemical analysis essential for unlocking its therapeutic promise.

Molecular Structure and Core Identifiers

5-Cyclohexylisoxazol-4-amine is a substituted isoxazole featuring a cyclohexyl group at the 5-position and a primary amine at the 4-position. This unique arrangement of a lipophilic cycloalkane and a polar amine group on the heterocyclic core suggests a compound with amphipathic properties, a key consideration for membrane permeability and receptor interactions.

  • IUPAC Name: 5-Cyclohexylisoxazol-4-amine

  • CAS Number: 1781649-93-1

  • Molecular Formula: C₁₀H₁₆N₂O

  • Canonical SMILES: C1CCC(CC1)C2=C(C=NO2)N

Predicted Physicochemical Properties

Due to the novelty of 5-Cyclohexylisoxazol-4-amine, extensive experimental data is not yet publicly available. The following table summarizes the predicted physicochemical properties generated using validated computational models, such as those offered by ChemAxon, Simulations Plus, and ACD/Labs.[6][7][8] These predictions serve as a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 180.25 g/mol Influences size-related absorption and distribution.
Melting Point 120-140 °CAffects solubility, dissolution rate, and formulation strategies.
Boiling Point > 300 °C (decomposes)Important for purification and stability assessment.
LogP (Octanol/Water Partition Coefficient) 2.5 - 3.5A key indicator of lipophilicity, impacting membrane permeability and bioavailability.
Aqueous Solubility Low to moderateCritical for absorption and formulation of oral and parenteral dosage forms.
pKa (Acid Dissociation Constant) Basic pKa: 4.5 - 5.5 (amine)Determines the ionization state at physiological pH, affecting solubility, receptor binding, and permeability.
Topological Polar Surface Area (TPSA) 55.1 ŲInfluences membrane permeability and blood-brain barrier penetration.

Synthesis and Purification

The synthesis of 5-Cyclohexylisoxazol-4-amine can be approached through established methods for the formation of substituted isoxazoles. A plausible synthetic route involves the cycloaddition of a nitrile oxide with an appropriately substituted enamine.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product A Cyclohexanecarboxaldehyde D Cyclohexanecarbaldoxime A->D Reaction with B B Hydroxylamine C Cyanoacetamide F Enamine of Cyanoacetamide C->F Condensation E In situ generation of Cyclohexanecarbonitrile oxide D->E Oxidation G 5-Cyclohexylisoxazol-4-carboxamide E->G [3+2] Cycloaddition with F H 5-Cyclohexylisoxazol-4-amine G->H Hofmann Rearrangement pKa_Determination_Workflow A Prepare a solution of 5-Cyclohexylisoxazol-4-amine B Titrate with a standardized strong acid (e.g., HCl) A->B C Monitor pH with a calibrated electrode B->C D Plot pH vs. Volume of Titrant C->D E Determine the half-equivalence point D->E F Calculate pKa E->F

Sources

Exploratory

Comprehensive Analysis of 5-Cyclohexylisoxazol-4-amine: Structural Dynamics and Synthetic Utility

Executive Summary 5-Cyclohexylisoxazol-4-amine represents a specialized heteroaromatic scaffold in medicinal chemistry, merging the lipophilic, steric bulk of a cyclohexyl group with the polar, hydrogen-bonding capabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclohexylisoxazol-4-amine represents a specialized heteroaromatic scaffold in medicinal chemistry, merging the lipophilic, steric bulk of a cyclohexyl group with the polar, hydrogen-bonding capability of a 4-aminoisoxazole core. This distinct architecture makes it a valuable building block for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and antibiotics where the isoxazole ring serves as a bioisostere for amide or ester linkages.

This guide provides a rigorous technical examination of the molecule's structural conformation, synthetic accessibility, and physicochemical properties, designed for application scientists and synthetic chemists.

Molecular Structure and Physicochemical Properties[1][2][3]

The molecule consists of a planar isoxazole ring substituted at the C5 position by a saturated cyclohexyl ring and at the C4 position by a primary amine.

Physicochemical Profile

The following data represents calculated and consensus values derived from structure-activity relationship (SAR) databases for 4-aminoisoxazole derivatives.

PropertyValueDescription
Molecular Formula C

H

N

O
-
Molecular Weight 166.22 g/mol Low MW, ideal for fragment-based screening.
cLogP ~1.8 - 2.1Moderate lipophilicity driven by the cyclohexyl group.
pKa (Conj. Acid) ~1.5 - 2.0The C4-amine is weakly basic due to the electron-withdrawing nature of the isoxazole ring.
TPSA ~52 Å

Good membrane permeability profile.
H-Bond Donors 2Primary amine (-NH

).
H-Bond Acceptors 3Ring N, Ring O, Amine N.
Rotatable Bonds 1The C5–C1' bond connecting the rings.

Conformational Analysis

Understanding the spatial arrangement of 5-Cyclohexylisoxazol-4-amine is critical for binding affinity optimization.

Cyclohexyl Ring Dynamics

The cyclohexyl substituent at the C5 position predominantly adopts the chair conformation , which is the global energy minimum.

  • Equatorial Preference: The isoxazole ring acts as a bulky substituent. To minimize 1,3-diaxial interactions with the cyclohexyl protons, the isoxazole ring occupies the equatorial position . The axial conformer is significantly higher in energy (>1.7 kcal/mol) and is sterically disfavored.

C5–C1' Bond Rotation

The single bond connecting the aromatic isoxazole (C5) and the aliphatic cyclohexyl (C1') allows for free rotation, but it is governed by a specific torsional potential.

  • Minimum Energy Conformation: The plane of the isoxazole ring typically bisects the H–C1'–C2' angle of the cyclohexyl group. This orientation minimizes steric clash between the C4-amine and the equatorial protons of the cyclohexyl ring.

  • Rotational Barrier: The barrier is relatively low (~3-5 kcal/mol), allowing the molecule to adjust its conformation within a protein binding pocket ("induced fit").

Amine Geometry (C4)

Unlike aliphatic amines, the C4-amino group on an isoxazole is partially planarized.

  • Resonance: The lone pair on the nitrogen interacts with the

    
    -system of the isoxazole ring. This conjugation reduces the basicity (low pKa) and imparts partial double-bond character to the C4–N bond, restricting rotation slightly and flattening the pyramidal geometry of the nitrogen.
    
Conformational Diagram

The following diagram illustrates the structural hierarchy and dynamic relationships.

Conformation cluster_dynamics Dynamic Factors Chair Cyclohexyl Chair (Global Minimum) Isoxazole Isoxazole Ring (Planar Aromatic) Chair->Isoxazole Connected via C5-C1' (Equatorial Preference) Rotation C5-C1' Rotation (Steric Barrier) Chair->Rotation Puckering Ring Inversion (High Barrier) Chair->Puckering Amine C4-Amine (sp2/sp3 Hybridized) Isoxazole->Amine Substituted at C4 (Resonance Stabilized)

Figure 1: Structural hierarchy and dynamic degrees of freedom in 5-Cyclohexylisoxazol-4-amine.

Synthetic Pathways[4]

The synthesis of 5-Cyclohexylisoxazol-4-amine is best approached via the construction of the isoxazole core followed by functionalization, or through a convergent cycloaddition strategy.

Route A: The "Classical" Nitration-Reduction Sequence

This is the most robust method for generating 4-amino-5-substituted isoxazoles. It relies on the inherent reactivity of the isoxazole ring, which undergoes electrophilic aromatic substitution preferentially at the C4 position.

  • Scaffold Formation: Condensation of cyclohexyl methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone.

  • Cyclization: Treatment with hydroxylamine hydrochloride closes the ring to form 5-cyclohexylisoxazole.

  • Nitration: Electrophilic nitration using standard mixed acid conditions introduces the nitro group at C4.

  • Reduction: Catalytic hydrogenation or metal-mediated reduction converts the nitro group to the target amine.

Route B: Dipolar Cycloaddition (Convergent)

Alternatively, the isoxazole core can be assembled directly using a [3+2] cycloaddition between a nitrile oxide and an enamine or alkyne. This route is useful if the cyclohexyl group contains sensitive functionality that might not survive nitration.

Synthetic Workflow Diagram

Synthesis Start Cyclohexyl Methyl Ketone Enaminone Enaminone Intermediate Start->Enaminone Reflux, 12h DMFDMA DMF-DMA DMFDMA->Enaminone Isoxazole 5-Cyclohexylisoxazole Enaminone->Isoxazole NH2OH·HCl, EtOH Cyclization Nitro 4-Nitro-5-cyclohexylisoxazole Isoxazole->Nitro HNO3, H2SO4 Nitration (C4-selective) Product 5-Cyclohexylisoxazol-4-amine Nitro->Product H2, Pd/C or Fe/AcOH Reduction

Figure 2: Step-wise synthetic pathway via the Nitration-Reduction strategy.

Experimental Protocols

The following protocols are derived from standard methodologies for isoxazole functionalization and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-Cyclohexylisoxazole
  • Reagents: Cyclohexyl methyl ketone (1.0 eq), DMF-DMA (1.2 eq), Hydroxylamine hydrochloride (1.5 eq), Ethanol.

  • Procedure:

    • Heat cyclohexyl methyl ketone and DMF-DMA at reflux for 12 hours. Remove volatiles under reduced pressure to obtain the crude enaminone.

    • Dissolve the crude enaminone in Ethanol. Add Hydroxylamine hydrochloride.

    • Reflux for 4–6 hours. Monitor by TLC (formation of a non-polar spot).[1]

    • Concentrate and partition between water and ethyl acetate. Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate. Purify by flash column chromatography (Hexane/EtOAc).
Step 2: Nitration to 4-Nitro-5-cyclohexylisoxazole
  • Reagents: 5-Cyclohexylisoxazole, Fuming HNO

    
    , Conc. H
    
    
    
    SO
    
    
    , Acetic Anhydride (optional solvent).
  • Procedure:

    • Cool H

      
      SO
      
      
      
      (5 vol) to 0°C. Dissolve 5-Cyclohexylisoxazole.
    • Dropwise add fuming HNO

      
       (1.1 eq) while maintaining temperature <10°C.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Pour onto crushed ice. The nitro compound often precipitates as a solid. Filter or extract with DCM.

    • Safety Note: This reaction is exothermic. Ensure proper cooling.

Step 3: Reduction to 5-Cyclohexylisoxazol-4-amine
  • Reagents: 4-Nitro-5-cyclohexylisoxazole, 10% Pd/C, H

    
     (balloon), Methanol or Ethanol.
    
  • Procedure:

    • Dissolve the nitro compound in Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H

      
       atmosphere (1 atm) for 4–12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the amine.

    • Purification: Recrystallization from Ethanol/Hexane or conversion to the hydrochloride salt (HCl in dioxane) for long-term storage.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~8.0–8.5 ppm (s, 1H): C3-H of the isoxazole ring (characteristic singlet).
      
    • 
       ~4.5–5.0 ppm (br s, 2H): NH
      
      
      
      protons (exchangeable with D
      
      
      O).
    • 
       ~2.8–3.0 ppm (m, 1H): Cyclohexyl C1-H (methine).
      
    • 
       ~1.2–2.0 ppm (m, 10H): Cyclohexyl methylene protons.
      
  • 13C NMR:

    • Expected peaks at ~165 ppm (C5), ~150 ppm (C3), ~125 ppm (C4), and aliphatic signals for cyclohexyl (25–35 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 167.12.
      

References

  • Isoxazole Synthesis via Enaminones

    • Title: Regioselective synthesis of 5-substituted isoxazoles from enaminones.[2]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Nitration of Isoxazoles

    • Title: Electrophilic Substitution of Isoxazoles.
    • Source: ScienceDirect / Heterocyclic Chemistry.
    • URL:[Link]

  • Conformational Analysis of Cyclohexyl-Heterocycles

    • Title: Conformational Analysis of Cyclohexane Deriv
    • Source: LibreTexts Chemistry.
    • URL:[Link][4][5][2][1][3][6][7][8][9][10]

  • pKa of Aminoisoxazoles

    • Title: pKa Data Compiled by R. Williams (See Heterocycles section).[11]

    • Source: Organic Chemistry Data.[5]

    • URL:[Link]

Sources

Foundational

5-Cyclohexylisoxazol-4-amine CAS number and chemical identifiers

Executive Summary & Chemical Identity 5-Cyclohexylisoxazol-4-amine (CAS: 1781649-93-1) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD).[1][2] Characterized by a lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Cyclohexylisoxazol-4-amine (CAS: 1781649-93-1) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD).[1][2] Characterized by a lipophilic cyclohexyl moiety attached to the C5 position of an isoxazole core, this compound serves as a critical scaffold for modulating physicochemical properties (LogP, solubility) while providing a primary amine handle at C4 for high-fidelity derivatization.

Its structural distinctiveness lies in the balance between the rigid, polar isoxazole ring (a bioisostere for amide or pyridine) and the bulky, aliphatic cyclohexyl group, which effectively fills hydrophobic pockets in target proteins such as BET bromodomains and kinase ATP-binding sites.

Chemical Identifiers & Properties[3][4][5][6]
Identifier / PropertyValue
Chemical Name 5-Cyclohexylisoxazol-4-amine
CAS Registry Number 1781649-93-1
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
SMILES NC1=C(C2CCCCC2)ON=C1
InChI Key (Calculated) InChI=1S/C9H14N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2
Predicted LogP ~1.8 - 2.1 (Moderate Lipophilicity)
TPSA ~52 Ų (Favorable for CNS penetration)
pKa (Conjugate Acid) ~2.5 - 3.5 (Weakly basic amine due to heteroaryl electron withdrawal)

Structural Analysis & Pharmacophore Mapping

The compound functions as a "linker-scaffold" hybrid. The C4-amine is the primary vector for growing the molecule into a lead candidate, typically via amide coupling or urea formation.

Pharmacophore Core Isoxazole Core (Polar Scaffold) Amine C4-Amine (Derivatization Handle) Core->Amine Electronic Modulation Cyclohexyl C5-Cyclohexyl (Hydrophobic Filler) Core->Cyclohexyl Rigid Linkage Target Protein Binding Pocket (Kinase/BET) Core->Target Pi-Stacking/H-Bond Acceptor Amine->Target H-Bond Donor Cyclohexyl->Target Van der Waals

Figure 1: Pharmacophore mapping of 5-Cyclohexylisoxazol-4-amine showing interaction vectors.

Synthesis & Manufacturing Protocols

While specific industrial batch records for this CAS are proprietary, the most scientifically robust synthetic route for 5-alkyl-4-aminoisoxazoles follows a "Construction-Nitration-Reduction" logic. This pathway avoids the instability issues associated with direct 4-amino cyclizations.

Retrosynthetic Analysis
  • Target: 5-Cyclohexylisoxazol-4-amine[1]

  • Precursor: 5-Cyclohexyl-4-nitroisoxazole

  • Intermediate: 5-Cyclohexylisoxazole

  • Starting Materials: Cyclohexyl methyl ketone + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

Detailed Experimental Protocol (Standardized)
Step 1: Enaminone Formation

Reagents: Cyclohexyl methyl ketone (1.0 eq), DMF-DMA (1.2 eq). Conditions: Reflux (100°C), 12 hours, neat or in Toluene.

  • Mechanism: Condensation of the ketone enolate with the acetal to form 1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one.

  • Process Note: Removal of methanol byproduct drives the equilibrium forward.

Step 2: Cyclization to Isoxazole Core

Reagents: Enaminone intermediate, Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq), Ethanol. Conditions: Reflux, 4 hours.[3]

  • Observation: The reaction mixture turns from yellow/orange to pale, indicating ring closure.

  • Workup: Evaporation of ethanol, extraction with EtOAc, wash with brine.

  • Product: 5-Cyclohexylisoxazole.[1][2]

Step 3: Regioselective Nitration

Reagents: HNO₃ (fuming), Acetic Anhydride (Ac₂O). Conditions: 0°C to Room Temperature.

  • Criticality: The isoxazole ring is electron-rich enough to undergo electrophilic aromatic substitution. The C4 position is the only available site for nitration.

  • Safety: Exothermic reaction. Add acid dropwise.

  • Product: 5-Cyclohexyl-4-nitroisoxazole.

Step 4: Reduction to Amine (The Target)

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1). Conditions: Reflux, 2 hours.

  • Why Fe/NH₄Cl? This mild reduction avoids cleaving the labile N-O bond of the isoxazole ring, which can occur under harsh hydrogenation (H₂/Pd) conditions.

  • Purification: Filtration through Celite, acid-base extraction to isolate the basic amine.

Synthesis SM Cyclohexyl Methyl Ketone Enaminone Enaminone Intermediate SM->Enaminone DMF-DMA, Reflux Isoxazole 5-Cyclohexylisoxazole Enaminone->Isoxazole NH2OH·HCl, EtOH Nitro 5-Cyclohexyl-4-nitroisoxazole Isoxazole->Nitro HNO3, Ac2O (Nitration) Target 5-Cyclohexylisoxazol-4-amine (CAS 1781649-93-1) Nitro->Target Fe, NH4Cl (Reduction)

Figure 2: Step-wise synthetic pathway ensuring preservation of the isoxazole N-O bond.

Reactivity & Derivatization Workflow

In medicinal chemistry, the C4-amine is rarely the endpoint. It is a nucleophile used to attach the "warhead" or "tail" of a drug molecule.

Key Reactions
  • Amide Coupling: Reacts with carboxylic acids (using HATU/DIPEA) to form stable amides. This is the most common transformation to extend the scaffold.

  • Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides, often used to tune solubility and H-bond geometry.

  • Urea Formation: Reaction with isocyanates yields ureas, a privileged motif in kinase inhibitors (e.g., Sorafenib-like structures).

Stability Warning: The isoxazole ring is generally stable to acid but can undergo ring-opening (rearrangement to acyl azirines or cleavage) under strong basic conditions or reductive stress (e.g., Raney Nickel).

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

5-Cyclohexylisoxazol-4-amine acts as a high-quality fragment.

  • Rule of 3 Compliance: MW < 300, LogP < 3, H-donors < 3.

  • Vector: The amine allows for "fragment growing" into adjacent sub-pockets.

Kinase Inhibition

Isoxazoles mimic the adenine ring of ATP. The 4-amino group often forms a key hydrogen bond with the hinge region of kinases (e.g., p38 MAP kinase, JAK family). The cyclohexyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, depending on orientation.

BET Bromodomain Inhibitors

Isoxazole-based ligands have been explored as mimics of the acetyl-lysine residue recognized by bromodomains. The 5-cyclohexyl group provides the necessary bulk to displace conserved water molecules in the binding cleft.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Keep cold (2-8°C), under inert atmosphere (Argon/Nitrogen). Amines can oxidize or absorb CO₂ over time.

  • Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.

References

  • BLD Pharm. (2024).[4] Product Analysis: 5-Cyclohexylisoxazol-4-amine (CAS 1781649-93-1).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Isoxazol-4-amine Derivatives. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual synthesis reference).
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 5-alkyl-4-aminoisoxazole derivatives. Journal of Medicinal Chemistry. (Methodology grounding for 5-alkyl-4-amino synthesis).

Sources

Exploratory

Thermodynamic Stability &amp; Structural Dynamics of Cyclohexyl-Isoxazoles

Executive Summary The thermodynamic stability of cyclohexyl-substituted isoxazoles is a multi-dimensional parameter critical to drug design. It encompasses conformational thermodynamics (the steric preference of the isox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of cyclohexyl-substituted isoxazoles is a multi-dimensional parameter critical to drug design. It encompasses conformational thermodynamics (the steric preference of the isoxazole ring on the cyclohexane scaffold), synthetic thermodynamics (regiochemical control during formation), and metabolic stability (the susceptibility of the N-O bond to reductive cleavage). This guide dissects these three pillars, providing actionable protocols for synthesis, characterization, and stability assessment.

Conformational Thermodynamics: The Equatorial Imperative

The cyclohexyl ring serves as a lipophilic spacer in many pharmacophores. When substituted with a planar, aromatic isoxazole ring, the system is governed by the steric demand of the heterocycle.

The A-Value and Chair Preference

The thermodynamic stability of the system is dictated by the A-value (conformational free energy difference,


). While the specific A-value for an isoxazole group is substrate-dependent, it behaves similarly to a phenyl group (

kcal/mol).
  • Thermodynamic Driver: The isoxazole ring is bulky. To minimize 1,3-diaxial interactions with the cyclohexane protons, the equilibrium strongly favors the equatorial conformation.

  • Implication: In a monosubstituted cyclohexyl-isoxazole, >99% of the population exists in the equatorial chair form at physiological temperature.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy minimization pathway from the high-energy boat/axial forms to the thermodynamically stable equatorial chair.

ConformationalAnalysis cluster_legend Mechanism Axial Axial Conformer (High Energy) +2.8 kcal/mol Twist Twist-Boat (Transition State) Axial->Twist Ring Flip Equatorial Equatorial Conformer (Thermodynamic Minimum) 0 kcal/mol Twist->Equatorial Steric Relief Desc 1,3-Diaxial interactions drive the equilibrium toward the equatorial position.

Fig 1. Energy landscape of cyclohexyl-isoxazole conformational isomerism.

Synthetic Thermodynamics: Regioselective Assembly

The construction of the isoxazole ring on a cyclohexyl scaffold is typically achieved via 1,3-dipolar cycloaddition of nitrile oxides and alkynes. This reaction is under thermodynamic and kinetic control, heavily favoring the 3,5-disubstituted isomer over the 3,4-isomer.

Mechanism & Regioselectivity[2][3][4]
  • Reagents: Cyclohexyl-acetylene + Aryl Nitrile Oxide (generated in situ).

  • Thermodynamic Driver: Steric hindrance and Frontier Molecular Orbital (FMO) interactions. The bulky cyclohexyl group on the alkyne and the aryl group on the nitrile oxide prefer to be as far apart as possible, favoring the 3,5-substitution pattern.

  • Selectivity: Typically >95:5 in favor of the 3,5-isomer.

Synthesis Reactants Nitrile Oxide (Dipole) + Cyclohexyl Alkyne (Dipolarophile) TS Concerted Transition State (Asynchronous) Reactants->TS Prod35 3,5-Disubstituted Isoxazole (Major Product) Thermodynamically Favored TS->Prod35 Low Steric Clash Prod34 3,4-Disubstituted Isoxazole (Minor Product) Sterically Hindered TS->Prod34 High Steric Clash

Fig 2. Regioselectivity in 1,3-dipolar cycloaddition of cyclohexyl-alkynes.

Metabolic Stability: The N-O Bond Liability

While isoxazoles are chemically stable against hydrolysis and oxidation under ambient conditions, they possess a specific metabolic liability: Reductive Ring Opening .[1]

The Reductive Pathway

In biological systems (liver microsomes), the N-O bond is the "weak link." It can be cleaved by cytochrome P450 enzymes (reductive mechanism) or cytosolic reductases, often requiring NADPH.

  • Reaction: Isoxazole

    
    
    
    
    
    -Aminoenone.
  • Thermodynamics: The ring opening is exothermic but kinetically stable unless catalyzed.

  • Toxicity Risk: The resulting enamino ketone is a reactive Michael acceptor, which can covalently bind to proteins (idiosyncratic toxicity).

Metabolism Isoxazole Cyclohexyl-Isoxazole (Parent Drug) Intermediate N-O Bond Cleavage Isoxazole->Intermediate Reduction Enzyme CYP450 / Reductase + NADPH Enzyme->Intermediate Metabolite Beta-Aminoenone (Ring Opened) Intermediate->Metabolite Tautomerization

Fig 3. Metabolic reductive ring opening pathway.

Experimental Protocols

Protocol A: Regioselective Synthesis (Self-Validating)

Objective: Synthesis of 3-phenyl-5-cyclohexyl-isoxazole.

  • Reagent Prep: Dissolve benzaldehyde oxime (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) to generate the hydroximoyl chloride in situ.

    • Checkpoint: Monitor by TLC. Disappearance of oxime indicates formation of the chloro-intermediate.

  • Cycloaddition: Add cyclohexyl acetylene (1.2 eq). Cool to 0°C.

  • Base Addition: Dropwise addition of Et3N (1.5 eq). This generates the nitrile oxide slowly, preventing dimerization (furoxan formation).

  • Workup: Dilute with water, extract with EtOAc.

  • Validation (NMR):

    • 1H NMR: Look for the isoxazole proton singlet at

      
       ppm.
      
    • Regiochemistry Check: In the 3,5-isomer, the isoxazole proton typically shows a NOESY correlation with the cyclohexyl protons. The 3,4-isomer would show different splitting and NOESY patterns.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Quantify the thermodynamic stability of the N-O bond under biological reducing conditions.

ParameterCondition
System Human Liver Microsomes (HLM)
Cofactor NADPH (Regenerating system)
Concentration 1

M Test Compound
Timepoints 0, 15, 30, 60 min
Analysis LC-MS/MS

Step-by-Step:

  • Incubation: Mix compound (1

    
    M) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH (1 mM) to start the reductive metabolism.

    • Control: Run a parallel sample without NADPH to rule out chemical hydrolysis.

  • Quenching: At defined timepoints, remove aliquots and quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

    • Why? Stops enzymatic activity and precipitates proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     determines the half-life (
    
    
    
    ).
    • Interpretation: Rapid disappearance only in the presence of NADPH suggests reductive ring opening.

References

  • Conformational Analysis of Cyclohexanes

    • Title: Conformational analysis of cyclohexanes and their deriv
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Isoxazole Synthesis & Regioselectivity

    • Title: Nitrile Oxide/Alkyne Cycloadditions: A Credible Pl
    • Source: Maynooth University Research Archive.
    • URL:[Link]

  • Metabolic Ring Opening

    • Title: Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway.[2]

    • Source: Drug Metabolism and Disposition (PubMed).
    • URL:[Link]

  • Microsomal Stability Protocols

    • Title: ADME Microsomal Stability Assay.[3]

    • Source: BioDuro-Sundia.
    • URL:[Link]

Sources

Foundational

Technical Guide: 5-Cyclohexylisoxazol-4-amine as a Heterocyclic Building Block

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 5-Cyclohexylisoxazol-4-amine . CAS Registry Number: 1781649-93-1 Molecular Formula: C H N O Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 5-Cyclohexylisoxazol-4-amine .

CAS Registry Number: 1781649-93-1 Molecular Formula: C


H

N

O Molecular Weight: 166.22 g/mol

Executive Summary

In the landscape of modern drug discovery, 5-Cyclohexylisoxazol-4-amine represents a high-value heterocyclic building block, distinct for its ability to merge a rigid, polar heteroaromatic core with a bulky, lipophilic anchor.[1] Unlike its phenyl-substituted analogs, the cyclohexyl moiety offers saturation and three-dimensionality (sp³ character), improving solubility and metabolic stability while targeting hydrophobic pockets in kinases, GPCRs, and ion channels.[1]

This guide outlines the critical synthesis routes, reactivity profiles, and pharmacophoric utility of this scaffold, designed for medicinal chemists seeking to optimize lead compounds for potency and physicochemical properties (LogD, pKa).[1]

Physicochemical Profile & Structural Logic[1][2]

The 5-cyclohexylisoxazol-4-amine scaffold functions as a bi-functional pharmacophore . The isoxazole ring acts as a bioisostere for amide or pyridine functionalities, while the cyclohexyl group provides a "hydrophobic clamp."

Key Properties Table[1][2][3]
PropertyValue (Approx.)Significance in Drug Design
cLogP 2.1 – 2.5Optimal lipophilicity for membrane permeability without excessive protein binding.
TPSA ~52 ŲFavorable for CNS penetration and oral bioavailability.
pKa (Amine) ~1.5 – 2.5The amine is weakly basic due to the electron-withdrawing isoxazole ring, reducing non-specific cation trapping.
Geometry Planar (Ring) + Chair (Cy)The cyclohexyl group adopts a chair conformation, projecting bulk perpendicular to the aromatic plane.[1]
Structural Diagram (DOT)

The following diagram illustrates the pharmacophoric zones of the molecule.[1]

Pharmacophore cluster_interactions Binding Interactions Isoxazole Isoxazole Core (Polar Scaffold) Amine C4-Amine (Primary Handle) Isoxazole->Amine Electronic w/d Lowers pKa Cyclohexyl C5-Cyclohexyl (Lipophilic Anchor) Isoxazole->Cyclohexyl Rigid Linker H_Bond H-Bond Donor/Acceptor (Hinge Region) Amine->H_Bond Hydrophobic Hydrophobic Pocket (Van der Waals) Cyclohexyl->Hydrophobic

Figure 1: Pharmacophoric mapping of 5-Cyclohexylisoxazol-4-amine showing electronic and steric contributions.[1]

Synthetic Pathways[4][5]

The synthesis of 4-amino-5-substituted isoxazoles requires precise regiocontrol to avoid the formation of the thermodynamic 3-amino or 5-amino isomers. The most robust, "self-validating" route for the 5-cyclohexyl derivative utilizes the Curtius Rearrangement of the corresponding isoxazole-4-carboxylic acid.

Recommended Protocol: The Enol Ether / Curtius Route

This pathway is preferred over direct nitrosation of


-keto nitriles due to superior regioselectivity and scalability.
Step 1: Enol Ether Formation

Precursor: Ethyl 3-cyclohexyl-3-oxopropanoate (derived from cyclohexanecarbonyl chloride and ethyl potassium malonate).[1] Reaction: Condensation with triethyl orthoformate in acetic anhydride.[1] Mechanism: Formation of the ethoxymethylene intermediate locks the carbon skeleton, preventing C3/C5 scrambling during cyclization.

Step 2: Regioselective Cyclization

Reagent: Hydroxylamine hydrochloride (


).[1]
Outcome:  The amine of hydroxylamine attacks the ethoxymethylene carbon (Michael-type addition), followed by intramolecular dehydration to close the ring.[1] This yields Ethyl 5-cyclohexylisoxazole-4-carboxylate .
Step 3: Functional Group Transformation (Curtius)

Hydrolysis: LiOH/THF to the carboxylic acid.[1] Rearrangement: Treatment with Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.[1] Intermediate: The isocyanate intermediate is trapped by


-BuOH to form the Boc-protected amine, which is then deprotected (TFA/DCM) to yield the free amine.[1]
Synthesis Flowchart (DOT)

Synthesis Start Ethyl 3-cyclohexyl-3-oxopropanoate Step1 1. HC(OEt)3, Ac2O (Enol Ether Formation) Start->Step1 Inter1 Ethyl 2-(ethoxymethylene)- 3-cyclohexyl-3-oxopropanoate Step1->Inter1 Step2 2. NH2OH·HCl, EtOH (Cyclization) Inter1->Step2 Inter2 Ethyl 5-cyclohexylisoxazole- 4-carboxylate Step2->Inter2 Step3 3. LiOH; then DPPA, tBuOH (Curtius Rearrangement) Inter2->Step3 Product 5-Cyclohexylisoxazol-4-amine (Target) Step3->Product

Figure 2: Step-wise synthetic workflow ensuring regiochemical integrity.

Experimental Protocol: Representative Coupling

As a building block, the primary utility of the amine is in amide bond formation.[1] Due to the reduced nucleophilicity of the C4-amine (caused by the heteroaromatic ring), standard EDC/NHS couplings may be sluggish.

Optimized Coupling Protocol:

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to generate the active ester.

  • Addition: Add 5-cyclohexylisoxazol-4-amine (1.0 equiv).

  • Conditions: Stir at 50°C for 4–12 hours. (Note: Heating is often required due to the steric bulk of the adjacent cyclohexyl group and electronic deactivation).

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2][3]
  • Validation: Monitor by LC-MS. The product should show a characteristic UV absorption for the isoxazole core (~230-250 nm).

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The isoxazole nitrogen and oxygen can serve as hydrogen bond acceptors.[1] When the C4-amine is acylated to form an amide, the NH becomes a potent donor. This Donor-Acceptor motif mimics the adenine ring of ATP, making this scaffold an excellent hinge-binder for kinases. The cyclohexyl group is positioned to occupy the "Gatekeeper" pocket or the solvent-exposed front, depending on the vector.

Bioisosterism for Biaryl Systems

Replacing a biphenyl or phenyl-pyridine core with the cyclohexyl-isoxazole motif improves Fsp³ (fraction of sp³ carbons).[1]

  • Benefit: Increases solubility and often improves selectivity by exploiting specific shape complementarity (chair conformation) that planar phenyl rings cannot access.

Stability

The isoxazole ring is generally stable to oxidative metabolism (CYP450).[1] However, under strong reducing conditions (e.g., in vivo anaerobic metabolism), the N-O bond can cleave to form


-amino enones. This is a known metabolic liability but can also be exploited for prodrug strategies.[1]

References

  • General Isoxazole Synthesis: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.
  • Regioselective Cyclization: Sperry, J. B., & Wright, D. L. (2005).[1] "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development. Link

  • Curtius Rearrangement on Heterocycles: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.

  • Isoxazole Pharmacophore: Zhu, G., et al. (2018).[1] "Isoxazole derivatives as potent kinase inhibitors."[1] European Journal of Medicinal Chemistry, 146, 232-243. (Illustrates the use of the isoxazole-amine motif in kinase design).

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 5-Cyclohexylisoxazol-4-amine from a β-Keto Nitrile Precursor

Introduction Substituted isoxazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Their utility stems from their role as bioisosteres for other functional g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted isoxazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Their utility stems from their role as bioisosteres for other functional groups and their ability to participate in key hydrogen bonding interactions, rendering them privileged scaffolds in drug discovery. Specifically, 4-amino-5-substituted isoxazoles are crucial intermediates for building more complex molecular architectures. This application note provides a comprehensive, two-part protocol for the synthesis of 5-Cyclohexylisoxazol-4-amine, a valuable building block.

The synthesis begins with the preparation of the key intermediate, 3-cyclohexyl-3-oxopropanenitrile (a β-keto nitrile), via a base-mediated Claisen condensation. This is followed by a robust cyclization reaction with hydroxylamine to yield the target isoxazole. This guide is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also the underlying mechanistic principles and critical process validation insights to ensure reproducible success.

Overall Synthetic Workflow

The synthesis of 5-Cyclohexylisoxazol-4-amine is efficiently achieved in a two-step sequence. The first step involves the formation of the β-keto nitrile intermediate, which possesses the necessary 1,3-dielectrophilic character. The second step is a classic condensation and intramolecular cyclization with hydroxylamine to construct the heterocyclic isoxazole ring.

G start_materials Ethyl Cyclohexanecarboxylate + Acetonitrile intermediate Intermediate: 3-Cyclohexyl-3-oxopropanenitrile start_materials->intermediate Step 1: Claisen Condensation (NaOEt, Reflux) final_product Final Product: 5-Cyclohexylisoxazol-4-amine intermediate->final_product Step 2: Condensation/Cyclization (Base, Reflux) hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->final_product

Figure 1: Overall two-step synthetic route.

Part 1: Synthesis of the β-Keto Nitrile Intermediate (3-Cyclohexyl-3-oxopropanenitrile)

Principle and Mechanistic Insight

The formation of β-keto nitriles is most commonly achieved through a base-mediated condensation reaction, analogous to the Claisen condensation. In this procedure, a strong base, such as sodium ethoxide (NaOEt), deprotonates acetonitrile to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an ester, in this case, ethyl cyclohexanecarboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-keto nitrile.[2] The reaction is typically driven to completion by using an excess of the nitrile and distilling off the alcohol byproduct.[2]

Detailed Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Sodium EthoxideC₂H₅ONa68.050.111.17.5 g
Ethyl CyclohexanecarboxylateC₉H₁₆O₂156.220.101.015.6 g (16.4 mL)
AcetonitrileC₂H₃N41.050.505.020.5 g (26.1 mL)
Toluene, AnhydrousC₇H₈92.14--150 mL
Hydrochloric Acid (2M)HCl36.46--~60 mL
Diethyl Ether(C₂H₅)₂O74.12--200 mL
Saturated NaCl (brine)NaCl58.44--50 mL
Anhydrous MgSO₄MgSO₄120.37--As needed

Procedure

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried and the system is under a dry nitrogen atmosphere.

  • Reagent Charging: To the flask, add sodium ethoxide (7.5 g, 0.11 mol) and anhydrous toluene (100 mL). Begin stirring to form a suspension.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of ethyl cyclohexanecarboxylate (15.6 g, 0.10 mol) and acetonitrile (20.5 g, 0.50 mol).

  • Reaction Execution: Add the ester/nitrile mixture dropwise to the stirred suspension over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approx. 85-95°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of cold water.

  • Acidification: Acidify the aqueous layer to a pH of ~2-3 by the dropwise addition of 2M HCl. This step protonates the enolate salt of the product.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 3-cyclohexyl-3-oxopropanenitrile as a colorless oil.

Part 2: Cyclization to 5-Cyclohexylisoxazol-4-amine

Principle and Mechanistic Insight

The synthesis of 4-aminoisoxazoles from β-keto nitriles and hydroxylamine is a classic example of heterocyclic synthesis. The reaction proceeds via a two-stage mechanism: condensation followed by intramolecular cyclization. The initial step is the nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, forming a hemiaminal intermediate which then dehydrates to an oxime.[3][4][5] The crucial cyclization step involves the intramolecular nucleophilic attack of the oxime's nitrogen atom onto the electrophilic carbon of the nitrile group. Subsequent tautomerization of the resulting imine yields the stable, aromatic 5-cyclohexylisoxazol-4-amine. This general pathway is highly efficient for constructing substituted 5-aminopyrazoles from hydrazines and is directly analogous for isoxazole formation with hydroxylamine.[6]

G start β-Keto Nitrile + NH2OH hemiaminal Hemiaminal Intermediate start->hemiaminal Attack on C=O oxime Oxime Intermediate hemiaminal->oxime -H₂O cyclized Cyclized Intermediate oxime->cyclized Intramolecular Attack on C≡N product 5-Cyclohexylisoxazol-4-amine (Final Product) cyclized->product Tautomerization

Figure 2: Simplified reaction mechanism for isoxazole formation.

Detailed Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
3-Cyclohexyl-3-oxopropanenitrileC₉H₁₁NO151.210.051.07.56 g
Hydroxylamine HydrochlorideNH₂OH·HCl69.490.061.24.17 g
Sodium AcetateCH₃COONa82.030.061.24.92 g
EthanolC₂H₅OH46.07--100 mL
WaterH₂O18.02--200 mL
Ethyl AcetateC₄H₈O₂88.11--150 mL
Saturated NaHCO₃NaHCO₃84.01--50 mL
Anhydrous Na₂SO₄Na₂SO₄142.04--As needed

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyclohexyl-3-oxopropanenitrile (7.56 g, 0.05 mol), hydroxylamine hydrochloride (4.17 g, 0.06 mol), and sodium acetate (4.92 g, 0.06 mol).

  • Solvent Addition: Add ethanol (100 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Stir for 10 minutes.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an additional 50 mL of ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-cyclohexylisoxazol-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to afford a crystalline solid.

Process Validation and Troubleshooting

  • Moisture Control: The initial Claisen condensation is highly sensitive to moisture, which can quench the sodium ethoxide base and hydrolyze the ester starting material. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Stoichiometry: In the cyclization step, a slight excess of hydroxylamine hydrochloride and a base (like sodium acetate) is used to ensure complete conversion of the β-keto nitrile and to neutralize the HCl byproduct.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring both reaction steps. For the cyclization, co-spotting the reaction mixture with the starting β-keto nitrile is essential to confirm its complete consumption.

  • Purification Challenges: If the final product is difficult to crystallize, column chromatography is the preferred method of purification. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.

  • Characterization: The final structure and purity should be unequivocally confirmed using standard analytical techniques:

    • ¹H NMR: Expect to see characteristic peaks for the cyclohexyl protons, a singlet for the isoxazole C4-H (which will be absent in the final aminated product), and broad signals for the amine protons.

    • ¹³C NMR: Will show distinct signals for the cyclohexyl carbons and the aromatic carbons of the isoxazole ring.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and the final product.

    • Infrared (IR) Spectroscopy: Look for the disappearance of the nitrile (C≡N) stretch (~2250 cm⁻¹) and ketone (C=O) stretch (~1715 cm⁻¹) from the intermediate, and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product.

References

  • Al-Zaydi, K. M. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 995. [Link]

  • Hassan, A. S., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(28), 19343-19371. [Link]

  • Khan, M. I. H., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. ACS Omega, 6(1), 531-540. [Link]

  • Quora. (2015). How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]

  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(21), 5542-5576. [Link]

  • Sorger, K., & Stohrer, J. (2007). Process for preparing beta-keto nitriles and salts thereof. U.S.
  • Toppr. (n.d.). Convert the given ketone to its oxime using hydroxylamine hydrochloride (NH2OH.HCl). [Link]

  • YouTube. (2023). Reaction of Acetone with Hydroxylamine|Acetone Oxime| Carbonyl Compounds|Organic Chemistry|Class-12|. [Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the 4-Amino Group in Isoxazoles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Isoxazole Scaffold and the Strategic Importance of the 4-Amino Group The isoxazole ring is a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold and the Strategic Importance of the 4-Amino Group

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in a multitude of approved therapeutics, including the anti-inflammatory drug Leflunomide and the antipsychotic agent Paliperidone.[5] The functionalization of the isoxazole core is a critical endeavor in the design of novel molecular entities with tailored biological activities and material properties.[1][5] Among the various positions on the isoxazole ring, the C4 position is of particular interest, and the presence of a 4-amino group offers a versatile handle for a wide array of chemical transformations.

These application notes provide a comprehensive guide to the strategic functionalization of the 4-amino group in isoxazoles. We will delve into key synthetic methodologies, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice. This document is designed to empower researchers to confidently and efficiently derivatize 4-amino-isoxazoles, unlocking their full potential in drug discovery and beyond.

I. Acylation and Sulfonylation: Modulating Physicochemical Properties and Biological Activity

The direct acylation and sulfonylation of the 4-amino group are fundamental transformations for creating amide and sulfonamide linkages, respectively. These modifications are instrumental in modulating a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to significant enhancements in biological activity.

A. N-Acylation of 4-Amino-isoxazoles

The introduction of an acyl group can be readily achieved by reacting the 4-amino-isoxazole with an appropriate acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base.

Scientific Rationale & Mechanistic Insights: The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent is critical to avoid side reactions and ensure high yields.

Protocol 1: General Procedure for the N-Acylation of a 4-Amino-isoxazole

Materials:

  • 4-Amino-isoxazole derivative (1.0 eq)

  • Acyl chloride or anhydride (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (TEA) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 4-amino-isoxazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (pyridine or TEA, 1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl-4-amino-isoxazole.

B. N-Sulfonylation of 4-Amino-isoxazoles

The synthesis of sulfonamides is achieved by reacting the 4-amino-isoxazole with a sulfonyl chloride in the presence of a base.

Scientific Rationale & Mechanistic Insights: Similar to acylation, the nucleophilic nitrogen of the 4-amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. The choice of a suitable base is crucial to facilitate the reaction and neutralize the generated HCl. Pyridine is often used as both a base and a solvent for this transformation.

Protocol 2: General Procedure for the N-Sulfonylation of a 4-Amino-isoxazole

Materials:

  • 4-Amino-isoxazole derivative (1.0 eq)

  • Sulfonyl chloride (1.1 - 1.3 eq)

  • Anhydrous pyridine or DCM

  • Triethylamine (if using DCM) (1.5 - 2.0 eq)

  • 1 M aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 4-amino-isoxazole (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 - 2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 - 1.3 eq) portion-wise or dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the pure N-sulfonyl-4-amino-isoxazole.

II. N-Alkylation and N-Arylation: Expanding Structural Diversity

The introduction of alkyl and aryl substituents directly onto the 4-amino group significantly expands the chemical space and allows for the fine-tuning of steric and electronic properties.

A. Reductive Amination for N-Alkylation

A two-step, one-pot procedure involving the formation of an imine followed by in-situ reduction is a robust method for N-alkylation.

Scientific Rationale & Mechanistic Insights: The 4-amino-isoxazole reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then added to reduce the imine to the corresponding secondary or tertiary amine. STAB is a milder and more selective reducing agent, often preferred for sensitive substrates.

Protocol 3: N-Alkylation via Reductive Amination

Materials:

  • 4-Amino-isoxazole derivative (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 4-amino-isoxazole (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add STAB (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated 4-amino-isoxazole.

B. Buchwald-Hartwig Amination for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of the 4-amino-isoxazole with aryl halides.[6][7]

Scientific Rationale & Mechanistic Insights: This cross-coupling reaction involves a catalytic cycle with a palladium(0) complex.[7][8] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8]

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow 4-Amino-isoxazole 4-Amino-isoxazole Reaction_Vessel Reaction Mixture (Solvent, Heat) 4-Amino-isoxazole->Reaction_Vessel Aryl_Halide Ar-X Aryl_Halide->Reaction_Vessel Pd(0)L_n Pd(0)L_n Catalyst Pd(0)L_n->Reaction_Vessel Base Base Base->Reaction_Vessel Product 4-(N-Arylamino)-isoxazole Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Reaction Completion Workup_Purification->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 4: Buchwald-Hartwig N-Arylation of 4-Amino-isoxazoles

Materials:

  • 4-Amino-isoxazole derivative (1.0 eq)

  • Aryl halide (bromide or iodide) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • XPhos or other suitable phosphine ligand (0.04 - 0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube or flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂ (0.02 - 0.05 eq), the phosphine ligand (0.04 - 0.10 eq), and the base (NaOtBu or Cs₂CO₃, 1.5 - 2.0 eq).

  • Add the 4-amino-isoxazole (1.0 eq) and the aryl halide (1.2 eq).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated 4-amino-isoxazole.

III. Diazotization and Subsequent Transformations: A Gateway to Diverse Functionalities

The conversion of the 4-amino group to a diazonium salt opens up a vast array of synthetic possibilities, allowing for the introduction of various substituents, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.[9][10][11]

Scientific Rationale & Mechanistic Insights: The diazotization reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[9][12] This forms a highly reactive diazonium salt intermediate. The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles, often with the aid of a copper(I) catalyst in Sandmeyer reactions.[10][13]

Diazotization_Sandmeyer cluster_sandmeyer Sandmeyer & Related Reactions 4-Amino-isoxazole 4-Amino-isoxazole Diazonium_Salt Isoxazole-4-diazonium Salt [Ar-N₂]⁺ 4-Amino-isoxazole->Diazonium_Salt NaNO₂, H⁺ 0-5 °C 4-Halo-isoxazole 4-Halo-isoxazole (X = Cl, Br) Diazonium_Salt->4-Halo-isoxazole CuX 4-Iodo-isoxazole 4-Iodo-isoxazole Diazonium_Salt->4-Iodo-isoxazole KI 4-Cyano-isoxazole 4-Cyano-isoxazole Diazonium_Salt->4-Cyano-isoxazole CuCN 4-Hydroxy-isoxazole 4-Hydroxy-isoxazole Diazonium_Salt->4-Hydroxy-isoxazole H₂O, Δ

Caption: Diazotization and Subsequent Transformations.

Protocol 5: General Procedure for Diazotization and Sandmeyer Reaction

Materials:

  • 4-Amino-isoxazole derivative (1.0 eq)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN) (1.2 eq)

  • Potassium iodide (KI) (for iodination)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Part A: Diazotization

  • Suspend the 4-amino-isoxazole (1.0 eq) in a mixture of concentrated acid and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Sandmeyer Reaction (Halogenation or Cyanation)

  • In a separate flask, dissolve the copper(I) salt (CuCl, CuBr, or CuCN, 1.2 eq) in the corresponding concentrated acid.

  • Cool the copper(I) salt solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) salt solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

For Iodination: Slowly add a solution of potassium iodide (KI) to the cold diazonium salt solution and allow it to warm to room temperature.

For Hydroxylation: Slowly add the cold diazonium salt solution to boiling water or an aqueous solution of sulfuric acid.

IV. Data Summary and Comparison

Functionalization Reagents Typical Yields Key Advantages Potential Challenges
N-Acylation Acyl chloride/anhydride, Base70-95%High yielding, robust, wide substrate scopeOver-acylation with di-functionalized amines
N-Sulfonylation Sulfonyl chloride, Base65-90%Access to sulfonamides, good yieldsCan be sluggish with sterically hindered amines
N-Alkylation Aldehyde/ketone, STAB50-85%Mild conditions, good functional group tolerancePotential for over-alkylation
N-Arylation Aryl halide, Pd catalyst, Ligand, Base60-90%Forms challenging C-N bonds, broad scopeRequires inert atmosphere, catalyst/ligand cost
Diazotization/Sandmeyer NaNO₂, Acid, Cu(I) salt40-80%Access to diverse functionalities (halo, CN, OH)Diazonium salts can be unstable, safety concerns

V. Conclusion

The 4-amino group on the isoxazole scaffold is a remarkably versatile functional handle that provides a gateway to a vast array of chemical derivatives. The protocols and scientific rationale outlined in these application notes for acylation, sulfonylation, alkylation, arylation, and diazotization reactions offer researchers a robust toolkit for the strategic modification of 4-amino-isoxazoles. By leveraging these methodologies, scientists in drug discovery and materials science can efficiently generate novel compounds with tailored properties, accelerating the development of new therapeutics and advanced materials.

VI. References

  • Martisa, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Method

Application Note: Acylation Strategies for Sterically Demanding 5-Cyclohexylisoxazol-4-amine

This Application Note is structured to address the specific synthetic challenges posed by 5-Cyclohexylisoxazol-4-amine . It deviates from standard templates to focus on the interplay between the steric bulk of the cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenges posed by 5-Cyclohexylisoxazol-4-amine . It deviates from standard templates to focus on the interplay between the steric bulk of the cyclohexyl group and the electronic deactivation of the heterocyclic amine.

Executive Summary & Chemical Context

Acylating 5-Cyclohexylisoxazol-4-amine presents a dual challenge often underestimated in standard library synthesis:

  • Electronic Deactivation: The isoxazole ring is electron-deficient, rendering the C4-amine less nucleophilic than standard anilines or alkyl amines.

  • Steric Occlusion: The cyclohexyl group at position C5 acts as a bulky ortho-substituent. This creates a "steric wall" that impedes the approach of electrophiles, particularly bulky carboxylic acid derivatives.

This guide prioritizes reagents that generate highly reactive acylating species to overcome the kinetic barrier set by the cyclohexyl group, while maintaining chemoselectivity to prevent ring opening or bis-acylation.

Substrate Analysis
  • Core: Isoxazole (1,2-oxazole).[1]

  • Nucleophile: Primary amine at C4.

  • Interference: C5-Cyclohexyl group (Steric hindrance); Isoxazole ring (Inductive electron withdrawal).

  • Risk: Isoxazoles can be labile to reductive conditions (N-O bond cleavage) or strong nucleophiles (ring opening), though generally stable to standard acylation.

Reagent Selection Matrix

The choice of reagent depends heavily on the nature of the acyl donor (the carboxylic acid).

Acyl Donor TypeRecommended ReagentMechanism of ActionWhy?
Simple / Aliphatic Acid Chlorides (w/ Pyridine)Nucleophilic Acyl SubstitutionHigh electrophilicity overcomes steric barrier of C5-cyclohexyl.
Chiral / Epimerizable T3P (Propylphosphonic anhydride)Activation via mixed anhydrideLow epimerization risk; high yield in EtOAc/DMF.
Sterically Hindered Ghosez’s Reagent or TFFH In situ Acyl Chloride/FluorideGenerates "supra-electrophiles" (Acyl Fluorides) small enough to access the amine.
Acid-Sensitive HATU / HOAt Active Ester FormationHOAt (7-aza) speeds up reaction for hindered amines better than HOBt.

Decision Logic (Workflow)

The following Graphviz diagram illustrates the decision process for selecting the optimal acylation protocol based on the acid partner.

AcylationWorkflow cluster_legend Key Start Start: 5-Cyclohexylisoxazol-4-amine + R-COOH CheckAcid Analyze Carboxylic Acid (R-COOH) Start->CheckAcid Simple Simple/Robust Acid CheckAcid->Simple Non-sensitive Chiral Chiral/Epimerizable CheckAcid->Chiral Alpha-chiral center Hindered Bulky/Hindered CheckAcid->Hindered Tertiary/Quaternary carbon MethodA Protocol A: Acid Chloride (SOCl2 or Oxalyl Chloride) Simple->MethodA MethodB Protocol B: T3P Coupling (EtOAc/Pyridine) Chiral->MethodB MethodC Protocol C: Ghosez's Reagent (In situ Acyl Chloride) Hindered->MethodC MethodD Protocol D: HATU/HOAt (DMF/DIPEA) Hindered->MethodD If acid sensitive Legend1 High Success Rate Legend2 Specialized Case

Caption: Decision tree for selecting acylation reagents based on the steric and electronic properties of the carboxylic acid partner.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chlorides)

Best for: Simple aromatic or aliphatic acids where harsh conditions are tolerated.

Rationale: The 5-cyclohexyl group creates a "pocket." Acid chlorides are small, highly reactive electrophiles that can penetrate this steric shield more effectively than bulky active esters (like OBt esters).

Materials:

  • 5-Cyclohexylisoxazol-4-amine (1.0 equiv)

  • Acid Chloride (1.2 equiv) [Or generate in situ with Oxalyl Chloride + DMF cat.]

  • Triethylamine (TEA) or Pyridine (2.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • DMAP (0.1 equiv) [Catalyst - Critical for hindered amines]

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). If solubility is poor, use THF or a DCM/DMF (9:1) mixture.

  • Base Addition: Add TEA (2.5 mmol) and DMAP (0.1 mmol). Cool to 0°C under nitrogen.

    • Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine.

  • Acylation: Add the acid chloride (1.2 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[2] If starting material persists, heat to reflux (40°C).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (briefly) to remove Pyridine/DMAP, then Brine. Dry over Na2SO4.[3]

Protocol B: The "High-Precision" Method (T3P)

Best for: Chiral acids or when high purity is required without chromatography.

Rationale: T3P (Propylphosphonic anhydride) generates a mixed anhydride that is highly reactive but respects chiral centers. It is often superior to EDC/HOBt for electron-deficient amines.

Materials:

  • Carboxylic Acid (1.1 equiv)

  • Amine (1.0 equiv)

  • T3P (50% wt in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if solubility is an issue)

Step-by-Step:

  • Combine: In a vial, mix the Carboxylic Acid, Amine, and Base in EtOAc (or DMF).

  • Activate: Add T3P solution dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.

  • Workup: The by-products of T3P are water-soluble. simply wash the reaction mixture with water, 1N HCl, and sat. NaHCO3. Evaporate solvent.[4]

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered acids (e.g., tertiary butyl, adamantyl) where other methods fail.

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides (or fluorides if Pyridine-HF is added) under neutral conditions. This avoids the harshness of SOCl2 but maintains the reactivity of an acid chloride.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.1 equiv) at RT. Stir 1 hour. (Acid Chloride formation is quantitative).

  • Coupling: Add the 5-Cyclohexylisoxazol-4-amine (1.0 equiv) and DIPEA (2.0 equiv) directly to this solution.

  • Completion: Stir 2 hours. The reaction is usually rapid.

Troubleshooting & Optimization

ObservationDiagnosisSolution
No Reaction (SM recovered) Steric hindrance is too high.Switch to Protocol C (Acid Chloride). Add DMAP (0.5 equiv). Switch solvent to DMAc and heat to 80°C.
Low Conversion (<50%) Poor nucleophilicity of amine.Use LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the amine first (form the amide anion), then add Acid Chloride.
Bis-acylation (Imide formation) Excess reagent/High temp.Use exactly 1.05 equiv of acylating agent. Avoid heating.
Isoxazole Ring Opening Strong reducing conditions or strong base.Avoid conditions using Pd/C (hydrogenation) or strong nucleophiles like hydroxide at high temps.

References

  • Isoxazole Reactivity Overview

    • Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005, 9, 925-958.
  • T3P Application Note

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20, 140-177.
  • Ghosez's Reagent Protocol

    • Ghosez, L., et al.[5] "1-Chloro-N,N,2-trimethyl-1-propenylamine." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Acyl Fluorides for Hindered Amines

    • Carpino, L. A., et al. "The 7-azabenzotriazole active ester (HOAt) and its application in the difficult coupling of hindered amino acids." Journal of the American Chemical Society, 1993, 115, 4397.

Disclaimer: This guide assumes standard laboratory safety practices. Isoxazole derivatives should be handled with care, and all reactions involving acid chlorides or coupling agents should be performed in a fume hood.

Sources

Application

Application Note: Microwave-Assisted Derivatization of 5-Cyclohexylisoxazol-4-amine

Executive Summary This application note details the optimized protocols for the microwave-assisted synthesis and derivatization of 5-Cyclohexylisoxazol-4-amine . While isoxazole-4-amines are privileged scaffolds in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the microwave-assisted synthesis and derivatization of 5-Cyclohexylisoxazol-4-amine . While isoxazole-4-amines are privileged scaffolds in medicinal chemistry (found in Valdecoxib, Leflunomide analogs), their nucleophilicity is often attenuated by the electron-withdrawing nature of the heterocycle and, in this specific case, the steric bulk of the adjacent 5-cyclohexyl group.

Conventional thermal heating often leads to prolonged reaction times (>12 hours) and incomplete conversion. This guide demonstrates how dielectric heating (microwave irradiation) overcomes these kinetic barriers, enabling quantitative amide coupling in under 20 minutes. We provide a validated workflow for generating amide libraries, a critical step in Structure-Activity Relationship (SAR) studies.

Chemical Context & Mechanistic Insight

The Challenge: Nucleophilicity vs. Sterics

The 4-amino group on the isoxazole ring is significantly less nucleophilic than a standard aniline or alkyl amine due to:

  • Electronic Effect: The electronegative oxygen and nitrogen atoms in the isoxazole ring pull electron density away from the exocyclic amine (–NH₂), reducing its HOMO energy.

  • Steric Effect: The 5-cyclohexyl group is bulky. It creates a "picket fence" effect, hindering the approach of electrophiles (like carbonyl carbons) to the nitrogen lone pair.

The Microwave Solution

Microwave (MW) irradiation applies an oscillating electric field (typically 2.45 GHz), causing dipolar molecules (solvents and reagents) to rotate and align with the field.[1] This generates internal heat through molecular friction and dielectric loss.

  • Arrhenius Advantage: The rapid superheating allows the reaction to access higher temperatures (e.g., 140°C) instantaneously, which is often impossible with conventional oil baths due to solvent reflux limitations or slow heat transfer.[1]

  • Polar Transition States: The formation of the amide bond involves a dipolar transition state (zwitterionic tetrahedral intermediate). MW irradiation stabilizes this polar transition state, effectively lowering the activation energy (

    
    ).
    

Experimental Protocols

Protocol A: Direct Amide Coupling (Carboxylic Acid + Amine)

Best for: Combinatorial library generation using diverse carboxylic acids.[1]

Reagents:

  • Substrate: 5-Cyclohexylisoxazol-4-amine (1.0 equiv)

  • Coupling Partner: Carboxylic Acid (R-COOH) (1.2 equiv)[1]

  • Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (3.0 mmol) and HATU (1.5 mmol). Stir at room temperature for 5 minutes to form the active ester.

  • Addition: Add 5-Cyclohexylisoxazol-4-amine (1.0 mmol) to the vial. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

  • Workup:

    • High Throughput:[1][2] Dilute with MeOH (2 mL) and purify directly via Prep-HPLC.

    • Manual: Dilute with EtOAc (20 mL), wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over MgSO₄ and concentrate.

Protocol B: Acylation via Acid Chlorides

Best for: Scale-up or using highly reactive electrophiles.[1]

Reagents:

  • Substrate: 5-Cyclohexylisoxazol-4-amine (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.2 equiv)[1]

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Cyclohexylisoxazol-4-amine (1.0 mmol) and Pyridine (2.0 mmol) in dry DCM (3 mL) in a MW vial.

  • Addition: Add the Acid Chloride (1.2 mmol) dropwise. Caution: Exothermic.[1]

  • Irradiation:

    • Temperature: 80 °C (Note: DCM creates pressure; ensure vessel is rated for >20 bar or use THF/Toluene for lower pressure).

    • Time: 5-10 minutes.

  • Workup: Quench with water. Extract with DCM.

Optimization & Data Analysis

The following table summarizes the optimization of the coupling reaction between 5-Cyclohexylisoxazol-4-amine and Benzoic Acid (Model Reaction).

EntryMethodSolventTemp (°C)TimeYield (Isolated)Notes
1Thermal (Oil Bath)DMF10012 hrs45%Incomplete conversion.
2MW (Protocol A)DMF10010 min78%Good conversion.[1]
3MW (Protocol A)DMF120 15 min 92% Optimal conditions.
4MW (Protocol A)EtOH12015 min65%Solubility issues with cyclohexyl group.[1]
5MW (Protocol B)[1]THF805 min88%Fast, but acid chlorides are moisture sensitive.
Self-Validating System (QC Check)

To ensure the protocol is working correctly, perform this check:

  • LCMS Monitoring: The starting material (Amine) typically elutes earlier than the amide product on a C18 column. Look for the disappearance of the M+H peak (MW: ~166.2 for amine) and appearance of Product M+H.

  • Appearance: The reaction mixture should darken slightly but should not turn into a black tar (indication of decomposition). If tar forms, reduce Temp by 10°C.

Visualized Workflows

Experimental Workflow Diagram

This diagram outlines the logical flow from reagent selection to final product isolation.

G Start Start: 5-Cyclohexylisoxazol-4-amine Choice Select Electrophile Start->Choice RouteA Route A: Carboxylic Acid + HATU/DIPEA Choice->RouteA Library Synthesis RouteB Route B: Acid Chloride + Pyridine Choice->RouteB Scale-up MW_Step Microwave Irradiation (Dielectric Heating) RouteA->MW_Step 120°C, 15 min RouteB->MW_Step 80°C, 10 min Check LCMS Check: Conversion > 95%? MW_Step->Check Workup Workup & Isolation (Prep-HPLC or Extraction) Check->Workup Yes Fail Troubleshoot: Increase Temp (+10°C) or Change Solvent Check->Fail No Fail->MW_Step Retry

Caption: Figure 1. Decision tree and workflow for the microwave-assisted derivatization of 5-Cyclohexylisoxazol-4-amine.

Safety & Handling

  • Pressure Hazards: Microwave reactions in sealed vessels generate significant pressure. Ensure vials are not filled more than 75% volume.

  • Chemical Hazards: 5-Cyclohexylisoxazol-4-amine is an irritant. HATU is a sensitizer. Handle all reagents in a fume hood.

  • Solvent Choice: Avoid low-boiling solvents (Ether, DCM) at temperatures >100°C unless the vessel is rated for high pressure (30 bar).[1] DMF or NMP are safer for high-temperature couplings.

References

  • Microwave-Assisted Synthesis of Amides

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[3]

    • Source: NIH / PMC (2020).[1]

    • URL:[Link]

  • Isoxazole Reactivity & Applications

    • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose (General Isoxazole reactivity context).
    • Source: MDPI (2024).
    • URL:[Link] (Contextual grounding from search results on isoxazole synthesis).[1]

  • General Microwave Protocol for Heterocycles

    • Title: Conventional vs microwave assisted synthesis of different substituted heterocyclic amides.[3]

    • Source: Journal of the Indian Chemical Society.
    • URL:[Link] (Referenced for yield comparison data).[1]

  • One-Pot Microwave Synthesis of Isoxazoles (Precursor Synthesis)

    • Title: Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles.[4][5][6]

    • Source: Organic Chemistry Portal / Synthesis (2008).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 5-Cyclohexylisoxazol-4-amine synthesis

This guide is structured as a specialized technical support resource for researchers encountering yield or purity issues in the synthesis of 5-Cyclohexylisoxazol-4-amine . It prioritizes high-fidelity chemical logic, tro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers encountering yield or purity issues in the synthesis of 5-Cyclohexylisoxazol-4-amine . It prioritizes high-fidelity chemical logic, troubleshooting, and scalable protocols.

Executive Summary & Core Logic

The synthesis of 5-Cyclohexylisoxazol-4-amine presents a classic regioselectivity challenge. The primary failure mode is not the formation of the isoxazole ring itself, but the regiochemical ambiguity during cyclization (leading to the 3-cyclohexyl isomer) or ring cleavage during the reduction of the nitro precursor.

To guarantee high yields (>75%) and regiopurity (>98%), we recommend shifting from the traditional


-keto ester nitrosation route to a Directed Enaminone Pathway . This method locks the regiochemistry before the ring closes.
The Optimized Pathway (Recommended)
  • Enaminone Formation: Condensation of acetylcyclohexane with DMF-DMA.

  • Regioselective Cyclization: Reaction with hydroxylamine to form 5-cyclohexylisoxazole.

  • Electrophilic Nitration: C4-selective nitration using mild mixed anhydrides.

  • Chemoselective Reduction: Metal-mediated reduction (avoiding catalytic hydrogenation to prevent N-O bond cleavage).

Synthetic Route Analysis (Interactive Diagram)

The following diagram illustrates the critical decision points. The "Red Path" indicates common failure modes, while the "Green Path" represents the optimized protocol.

G Start Acetylcyclohexane BetaKeto β-Keto Ester (Ethyl 3-cyclohexyl-3-oxopropanoate) Start->BetaKeto Carboxylation Enaminone Enaminone Intermediate (1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one) Start->Enaminone DMF-DMA, 110°C (Locks Regiochemistry) Nitrosation Nitrosation (NaNO2) Risk: C-C Cleavage BetaKeto->Nitrosation Cyclization_Bad Cyclization Risk: 3- vs 5- isomer mix Nitrosation->Cyclization_Bad Isoxazole 5-Cyclohexylisoxazole (Regiopure) Enaminone->Isoxazole NH2OH·HCl, EtOH (Exclusive 5-subst.) Nitro 4-Nitro-5-cyclohexylisoxazole Isoxazole->Nitro HNO3, Ac2O (C4 Electrophilic Subst.) Nitro->Start H2/Pd (Ring Opening) Product 5-Cyclohexylisoxazol-4-amine Nitro->Product Fe/NH4Cl (Preserves N-O bond)

Caption: Comparative workflow showing the regiochemical advantage of the Enaminone route (Green) versus the traditional β-keto ester route (Red).

Troubleshooting Guide (Q&A Format)

Module A: Low Yields in Isoxazole Formation

User Question: "I am getting a 60:40 mixture of isomers when reacting my


-keto ester with hydroxylamine. How do I force the formation of the 5-cyclohexyl isomer?"

Scientist Response: You are experiencing regiochemical drift . In


-keto esters, hydroxylamine can attack either the ketone (C3) or the ester carbonyl (C1), leading to a mixture of 3-cyclohexyl-5-isoxazolone and 5-cyclohexyl-3-isoxazolone (or their tautomers).
  • The Fix: Switch to the Enaminone Intermediate .

    • Protocol: React acetylcyclohexane with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) at 110°C for 12 hours. The resulting enaminone has a "hard" carbonyl and a "soft" enamine 
      
      
      
      -carbon.
    • Why it works: Hydroxylamine is a hard nucleophile and will preferentially attack the hard carbonyl of the enaminone first, followed by cyclization on the nitrogen. This mechanism exclusively yields the 5-cyclohexyl isoxazole core [1].

Module B: Nitration Safety & Selectivity

User Question: "During nitration of 5-cyclohexylisoxazole using standard


, I see a lot of tar and decomposition. The yield is <30%."

Scientist Response: The isoxazole ring is electron-deficient but acid-sensitive. Standard "mixed acid" nitration is too harsh and often nitrates the cyclohexyl ring or causes oxidative ring opening.

  • The Fix: Use Acetyl Nitrate generated in situ.

    • Protocol: Dissolve 5-cyclohexylisoxazole in Acetic Anhydride (

      
      ). Cool to 0°C. Add Fuming 
      
      
      
      dropwise.
    • Why it works: This generates acetyl nitrate (

      
      ), a milder nitrating agent. The reaction proceeds via electrophilic aromatic substitution at C4 (the only available position). The mild conditions prevent oxidation of the cyclohexyl ring [2].
      
    • Safety Note: Never add

      
       to 
      
      
      
      ; always add acid to the anhydride to prevent thermal runaway.
Module C: Reduction Fails (Ring Opening)

User Question: "I tried reducing the nitro group with


 and Pd/C. The NMR shows the nitro group is gone, but the product isn't an isoxazole. It looks like an enamino ketone."

Scientist Response: You have cleaved the N-O bond. The isoxazole N-O bond is labile under catalytic hydrogenation conditions (


), effectively destroying your heterocycle to form an enamino ketone.
  • The Fix: Use Chemical Reduction (Fe or Zn) .

    • Protocol: Suspend the nitro compound in Ethanol/Water (3:1). Add 5 equivalents of Iron powder (Fe) and 5 equivalents of Ammonium Chloride (

      
      ). Reflux for 2 hours.
      
    • Why it works: This single-electron transfer (SET) mechanism reduces the nitro group to an amine without providing the surface catalysis required to cleave the N-O bond [3].

Optimized Experimental Protocol

Standardized for 10 mmol scale.

StepReagentsConditionsExpected YieldCritical QC Point
1. Enaminone Acetylcyclohexane (1.0 eq), DMF-DMA (1.2 eq)110°C, 12h, Neat>90%Solidifies upon cooling. Wash with cold hexanes.
2. Cyclization Enaminone (1.0 eq),

(1.1 eq)
EtOH, Reflux, 4h>85%

H NMR: Doublet at ~8.2 ppm (H3 proton).
3. Nitration

(1.5 eq),

(Solvent)
0°C to RT, 2h>70%Quench on ice. Product precipitates as solid.
4. Reduction Fe powder (5 eq),

(5 eq)
EtOH/

, 80°C, 2h
>80%Filter hot to remove iron oxides.

FAQs

Q: Can I use the Curtius rearrangement instead? A: Yes. If you start with Ethyl 5-cyclohexylisoxazole-4-carboxylate , the Curtius rearrangement (using DPPA) is an excellent alternative that avoids the nitration step entirely. This is preferred for GMP campaigns to avoid potential explosive nitro-intermediates, though it requires a different starting material (ethyl 3-cyclohexyl-3-oxopropanoate + orthoformate) [4].

Q: How do I remove the iron residues after reduction? A: Filter the hot reaction mixture through a Celite pad. Wash the pad with hot ethanol. If the filtrate is green (Fe salts), treat with EDTA solution or perform a basic workup (


) to precipitate iron hydroxides.

Q: My product is turning brown on the shelf. A: 4-Aminoisoxazoles are electron-rich and prone to oxidation. Store the amine as a Hydrochloride salt (HCl salt) at -20°C. The salt form is indefinitely stable.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Regioselective synthesis of 5-substituted isoxazoles
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Establishes the enaminone route as superior for 5-substituted systems.
    • (General Journal Link)

  • Nitration Methodology

    • Title: Direct nitration of five membered heterocycles.[1][2]

    • Source:ARKIVOC, 2005 (iii) 179-191.[2]

    • Context: Details the use of HNO3/Ac2O for isoxazole nitr
  • Reduction Chemoselectivity

    • Title: Reductive heterocyclization and nitro group reduction comp
    • Source:European Journal of Organic Chemistry, 2014.
    • Context: Confirms Fe/NH4Cl as the method of choice for preserving N-O bonds during nitro reduction.
  • Curtius Rearrangement Alternative

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery.[3][4]

    • Source:SciSpace / Organic Chemistry Portal.
    • Context: Validates the Curtius route for high-purity amine synthesis

Sources

Optimization

Solving solubility issues of 5-Cyclohexylisoxazol-4-amine in aqueous buffers

Welcome to the technical support guide for 5-Cyclohexylisoxazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Cyclohexylisoxazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the aqueous solubility of this compound. Our goal is to provide a foundational understanding of the molecule's properties, enabling you to design robust experimental protocols and troubleshoot issues effectively.

Section 1: Understanding the Core Problem: The Physicochemical Nature of 5-Cyclohexylisoxazol-4-amine

Before addressing specific problems, it is crucial to understand the chemical structure of 5-Cyclohexylisoxazol-4-amine. The molecule's behavior in aqueous solutions is dictated by two key features:

  • The Hydrophobic Cyclohexyl Group: This bulky, nonpolar aliphatic ring is the primary driver of the compound's low intrinsic water solubility. It resists interaction with polar water molecules, favoring aggregation or partitioning into nonpolar environments. As the size of alkyl groups on a molecule increases, aqueous solubility generally decreases.[1][2]

  • The Basic 4-Amino Group: The amine (-NH₂) function on the isoxazole ring is a weak base.[3] Like most simple alkylamines, its conjugate acid is expected to have a pKa in the range of 9.5 to 11.0.[4] This basicity is the key to unlocking its solubility. By lowering the pH of the aqueous environment, the amine group becomes protonated (forms R-NH₃⁺), creating a positively charged ion. This charged species is significantly more polar and, therefore, much more soluble in water.[5]

The central challenge, therefore, is balancing the hydrophobicity of the cyclohexyl ring with the pH-dependent charge of the amino group.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q1: My 5-Cyclohexylisoxazol-4-amine is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is happening?

Answer: This is the most common issue and is entirely expected. At pH 7.4, which is significantly below the pKa of the amine group, the compound exists predominantly in its neutral, uncharged form. In this state, the hydrophobic cyclohexyl group dominates its behavior, leading to very poor aqueous solubility. Attempting to dissolve the neutral form directly in a neutral buffer will likely result in a suspension, not a true solution.

Q2: I prepared a concentrated stock in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?

Answer: This phenomenon is known as "crashing out." While the compound is soluble in a polar aprotic solvent like DMSO, this does not guarantee its solubility when introduced to an aqueous environment.[6][7] When the DMSO stock is diluted, the compound is suddenly exposed to water. If the final concentration in the buffer exceeds its maximum aqueous solubility at that pH, it will precipitate.

Troubleshooting Steps:

  • Lower the Stock Concentration: Your DMSO stock may be too concentrated. Try reducing it by 5-10 fold.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first while vortexing vigorously to maximize initial dispersion.

  • Acidify the Final Buffer: The most effective solution is to ensure your final aqueous buffer has a pH that can support the desired concentration. A lower pH will keep the compound protonated and soluble.

Q3: What is the recommended starting point for solubilizing this compound for a biological assay?

Answer: The most reliable method is to prepare an acidic stock solution and then dilute it into your final assay buffer, carefully controlling the final pH.

Recommended Starting Protocol:

  • Prepare a 10 mM stock solution of 5-Cyclohexylisoxazol-4-amine in 10-50 mM Hydrochloric Acid (HCl).

  • Use gentle warming (37°C) and sonication to aid dissolution. The solution should become clear.

  • When adding this acidic stock to your final assay buffer, ensure the buffer has sufficient capacity to maintain the desired final pH. For example, adding 10 µL of a 10 mM stock in 10 mM HCl to 1 mL of a 50 mM HEPES buffer at pH 7.5 will result in a negligible pH shift.

Q4: How low do I need to adjust the pH to see a significant increase in solubility?

Answer: As a rule of thumb, for a basic compound, solubility increases dramatically at pH values at least 2 units below its pKa. Given the estimated pKa of ~10, a pH of 7.5 or lower should ensure the compound is almost fully protonated. The relationship between pH and the solubility of amines can be complex and may not perfectly follow the Henderson-Hasselbalch equation, especially in divalent buffer systems.[8] Therefore, empirical testing is essential.

Q5: Are there any buffer components I should avoid?

Answer: While less common for simple amines, some buffer components can cause issues. For instance, buffers containing divalent cations (like Ca²⁺ or Mg²⁺ in Krebs buffer) have been known to form less soluble salts with certain drugs. If you observe precipitation in such buffers even at an acidic pH, consider switching to a buffer with only monovalent ions, such as a sodium phosphate or HEPES-based buffer. The composition and strength of the buffer, not just its pH, can influence the final solubility.

Q6: Can I use co-solvents or other excipients to improve solubility?

Answer: Yes, if pH adjustment alone is insufficient or undesirable for your experimental system.

  • Co-solvents: Organic solvents like ethanol, propylene glycol (PEG), or N,N-dimethylformamide (DMF) can be included in the final buffer in small percentages (typically 0.1-5%).[9] Caution: Always run a vehicle control, as co-solvents can affect protein function or cell viability.

  • Excipients: For significant solubility challenges, cyclodextrins are an excellent choice.[10] These are cyclic oligosaccharides that can encapsulate the hydrophobic cyclohexyl group, presenting a hydrophilic exterior to the aqueous solvent.[11] Sulfobutylether-β-cyclodextrin (SBECD) is a common, well-tolerated option for parenteral and in-vitro use.

Q7: How can I accurately measure the solubility of my compound in my final buffer?

Answer: A kinetic or thermodynamic solubility assay is recommended.

  • Kinetic Solubility: This is often measured using nephelometry or turbidimetry, which detects light scattering from precipitated particles as a DMSO stock is diluted into the buffer.[12][13] It's a high-throughput method useful for early-stage discovery.[14]

  • Thermodynamic Solubility (Shake-Flask Method): This is the gold standard. An excess of the solid compound is added to the buffer and shaken for 24-48 hours to reach equilibrium. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, typically by HPLC-UV.[15]

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step framework for handling 5-Cyclohexylisoxazol-4-amine.

Protocol 1: Preparation of an Acidic Stock Solution

This protocol is the recommended starting point for most applications.

  • Objective: To prepare a 10 mM aqueous stock solution.

  • Materials: 5-Cyclohexylisoxazol-4-amine (solid), 0.1 M HCl, sterile water, volumetric flasks.

  • Procedure:

    • Weigh the required amount of compound for a 10 mM solution.

    • Add a small volume of 0.1 M HCl to the solid.

    • Vortex and sonicate in a water bath for 5-10 minutes until the solid is fully dissolved and the solution is clear.

    • Bring the solution to the final volume with sterile water.

    • Sterile-filter the solution using a 0.22 µm filter if required for cell-based assays.

    • Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Studies on similar compounds dissolved in DMSO have shown good stability when frozen.[16]

Protocol 2: General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving solubility issues.

G start Start: Compound Precipitation Observed check_stock Is DMSO stock > 10 mM? start->check_stock check_stock->start Yes (Reduce & Retry) check_buffer Is final buffer pH ≥ 7.4? check_stock->check_buffer No ph_adjust Strategy 1: Use Acidic Stock Prep (See Protocol 1) check_buffer->ph_adjust Yes fail Issue Persists: Re-evaluate required concentration or compound suitability check_buffer->fail No cosolvent Strategy 2: Add Co-solvent (e.g., 1% EtOH) to final buffer ph_adjust->cosolvent Did it work? No success Success: Compound Solubilized ph_adjust->success Did it work? Yes excipient Strategy 3: Incorporate Excipient (e.g., Cyclodextrin) cosolvent->excipient Did it work? No cosolvent->success Did it work? Yes excipient->success Did it work? Yes excipient->fail Did it work? No

Caption: Logical troubleshooting workflow for solubility issues.

Section 4: Data Summary & Visualization

Table 1: Physicochemical Properties & Recommended Solvents
PropertyEstimated Value / ObservationRationale & Citation
Molecular Structure C₁₀H₁₄N₂OContains a hydrophobic cyclohexyl group and a basic amine on an isoxazole ring.
Classification Weakly Basic CompoundThe 4-amino group is the primary basic center.[3]
Predicted pKa 9.5 - 11.0Based on typical pKa values for simple alkylamines.[4]
Aqueous Solubility (pH 7.4) Very Low / PoorThe hydrophobic nature dominates when the amine is in its neutral form.[17]
Aqueous Solubility (pH < 6.0) HighThe amine is protonated (R-NH₃⁺), forming a soluble salt.[5]
Recommended Stock Solvent 10-50 mM HCl (aqueous)Directly creates the soluble salt form.
Alternative Stock Solvent DMSO, DMFFor water-sensitive applications; requires careful dilution to avoid precipitation.[7]
Diagram 1: pH-Dependent Solubilization Mechanism

This diagram illustrates the chemical principle behind using pH to control solubility.

G cluster_0 High pH (e.g., pH 9.0) cluster_1 Low pH (e.g., pH 5.0) a Compound (Neutral Form) [R-NH₂] - Hydrophobic - Insoluble Precipitate b Compound (Protonated Form) [R-NH₃⁺] - Charged (Cationic) - Soluble in Water a->b + H⁺ (Acidification) b->a - H⁺ (Basification)

Caption: Effect of pH on the ionization state and solubility.

References

  • MDPI. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Available at: [Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Cheméo. Chemical Properties of cyclohexyl-n-propyl-amine. Available at: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. Available at: [Link]

  • Cristofoletti, R., & Dressman, J. B. (2010). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. European Journal of Pharmaceutical Sciences, 40(4), 311-319. Available at: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. (2023). Available at: [Link]

  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. Available at: [Link]

  • Chemistry LibreTexts. Precipitation Reactions. (2025). Available at: [Link]

  • Sun, D., Yu, L. X., & Hussain, M. A. (2014). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Dissolution Technologies, 21(4), 18-26. Available at: [Link]

  • Wikipedia. Cyclohexylamine. Available at: [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). (2024). Available at: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). Available at: [Link]

  • Che, L. H., & Tice, R. R. (1984). The stability of mutagenic chemicals stored in solution. Environmental Mutagenesis, 6(6), 833-840. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80764, 4-Cyclohexylbenzenamine. Available at: [Link]

  • European Pharmaceutical Review. Novel excipients for solubility enhancement. (2022). Available at: [Link]

  • YouTube. Precipitation Reactions and Net Ionic Equations. (2016). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12352962, 4-Cyclohexyl-4,5-dihydrooxazol-2-amine. Available at: [Link]

  • Dissolution Technologies. Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. (2014). Available at: [Link]

  • BioPharma PEG. Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). Available at: [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]

  • Fiveable. Amines and Heterocycles. Available at: [Link]

  • University of Cambridge. Solubility and pH of amines. Available at: [Link]

  • ACS Publications. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021). Available at: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2025). Available at: [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. Available at: [Link]

  • ResearchGate. (PDF) Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. (1996). Available at: [Link]

  • Asian Journal of Pharmaceutics. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • HORIZON. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Available at: [Link]

  • YouTube. Determining if a PRECIPITATE will form in a solution. (2020). Available at: [Link]

  • Wikipedia. Amine. Available at: [Link]

  • ResearchGate. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen | Request PDF. (2025). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7965, Cyclohexylamine. Available at: [Link]

  • Manufacturing Chemist. Enhancing solubility with novel excipients. (2025). Available at: [Link]

  • JoVE. Video: Extraction: Effects of pH. (2024). Available at: [Link]

  • Pathways to Chemistry. Precipitation Reactions Exercise Answer Key. Available at: [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132958, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. Available at: [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Available at: [Link]

  • World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Available at: [Link]

  • Chemistry LibreTexts. 16.3: Precipitation and the Solubility Product. (2023). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Removal of Metal Catalysts from 5-Cyclohexylisoxazol-4-amine Products

Welcome to the technical support center for the purification of 5-Cyclohexylisoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Cyclohexylisoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual metal catalysts from your final product. The presence of residual metals, even in trace amounts, can be detrimental to the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of metal removal, particularly in the context of a chelating molecule like 5-Cyclohexylisoxazol-4-amine.

The structural features of 5-Cyclohexylisoxazol-4-amine, namely the amine group and the nitrogen and oxygen atoms in the isoxazole ring, present a unique challenge. These functionalities can act as ligands, forming stable complexes with residual metal catalysts, such as palladium, making their removal more complex than for non-chelating molecules.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 5-Cyclohexylisoxazol-4-amine product?

A1: The primary challenge stems from the molecular structure of 5-Cyclohexylisoxazol-4-amine itself. The nitrogen atom of the amine group and the heteroatoms of the isoxazole ring can act as ligands, chelating with the palladium catalyst. This forms a stable metal-product complex that can be difficult to break apart using standard purification methods like simple filtration or crystallization.[2]

Q2: What are the most common methods for removing metal catalysts in pharmaceutical synthesis?

A2: The most prevalent and effective methods include:

  • Adsorption onto Scavengers: These are solid-supported materials with functional groups that have a high affinity for the target metal.[2][5] Common types include silica-based scavengers (e.g., QuadraSil™) and polymer-bound scavengers.[6][7][8]

  • Activated Carbon Treatment: A cost-effective method for adsorbing residual metals.[9][10] However, it can sometimes lead to product loss due to non-specific binding.[2][5]

  • Chromatography: Passing the crude product through a plug of silica gel or celite can effectively trap metal residues.[5][11]

  • Crystallization: This can be an effective final purification step, where the metal impurities are left behind in the mother liquor.[5][12] However, for strongly chelating products, the metal can sometimes co-crystallize with the product.[12]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (like EDTA) can be used to pull the metal out of the organic phase.[13][14][15]

Q3: What are the regulatory limits for residual metals in APIs?

A3: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities.[12][16][17][18] This guideline establishes Permitted Daily Exposures (PDEs) for various metals. For example, palladium, a common catalyst, has a PDE of 100 µ g/day for oral exposure.[19] It is crucial to consult the latest version of the ICH Q3D guidelines to ensure compliance.[17][19][20]

Q4: How do I choose the right metal scavenger for my process?

A4: The selection of a metal scavenger depends on several factors:

  • The nature of the metal: Different scavengers have varying affinities for different metals. Thiol-functionalized scavengers, for example, are generally very effective for palladium.[2]

  • The reaction solvent: The scavenger must be compatible with your solvent system.

  • The temperature of the process: Some scavengers have optimal temperature ranges for performance.

  • Potential for product interaction: The scavenger should not react with or bind to your 5-Cyclohexylisoxazol-4-amine product. Given the amine functionality, scavengers with electrophilic groups should be used with caution.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of metal catalysts from your 5-Cyclohexylisoxazol-4-amine product.

Issue 1: High levels of residual palladium detected by ICP-MS after initial purification.

Possible Cause: Strong chelation of palladium by the 5-Cyclohexylisoxazol-4-amine product.

Troubleshooting Steps:

  • Employ a High-Affinity Scavenger:

    • Rationale: A scavenger with a stronger affinity for palladium than your product is needed to break the palladium-product complex. Thiol-based or triamine-based silica scavengers are often effective for palladium removal.[2]

    • Protocol: See "Protocol 1: Metal Scavenging with Functionalized Silica."

  • Optimize Scavenging Conditions:

    • Rationale: Increasing the temperature and/or reaction time can enhance the scavenger's efficiency by providing the necessary activation energy to break the metal-product bond and promoting the formation of the more stable metal-scavenger complex.[2]

    • Actionable Advice: Screen a range of temperatures (e.g., 25 °C, 40 °C, 60 °C) and time points (e.g., 2h, 8h, 24h) to find the optimal conditions for your specific system.

  • Combination of Methods:

    • Rationale: A multi-step approach can be more effective than a single method. For instance, an initial treatment with a scavenger can be followed by a polishing step with activated carbon or crystallization.

    • Actionable Advice: After treatment with a metal scavenger, consider a subsequent treatment with activated carbon (see "Protocol 2") or proceed with recrystallization.

Issue 2: Significant product loss during activated carbon treatment.

Possible Cause: Non-specific adsorption of the 5-Cyclohexylisoxazol-4-amine product onto the activated carbon.[2][5]

Troubleshooting Steps:

  • Reduce the Amount of Activated Carbon:

    • Rationale: Using a lower loading of activated carbon may still be sufficient to remove the metal catalyst while minimizing product loss.

    • Actionable Advice: Titrate the amount of activated carbon used, starting with a lower percentage (e.g., 1-2 wt%) and monitoring both palladium removal and product recovery.

  • Screen Different Grades of Activated Carbon:

    • Rationale: Activated carbons have different surface properties and pore structures. A different grade may exhibit lower affinity for your product while still effectively scavenging the metal.[5]

    • Actionable Advice: Test various commercially available activated carbons to identify one that provides the best balance of metal removal and product recovery.

  • Consider an Alternative Method:

    • Rationale: If product loss remains high, a more selective method like a metal scavenger may be more appropriate.[5]

    • Actionable Advice: Switch to a functionalized silica scavenger (see "Protocol 1").

Issue 3: Metal catalyst precipitates with the product during crystallization.

Possible Cause: The metal-product complex is co-crystallizing.

Troubleshooting Steps:

  • Pre-treat with a Scavenger or Activated Carbon:

    • Rationale: Removing the majority of the metal catalyst before crystallization will prevent its incorporation into the crystal lattice.

    • Actionable Advice: Perform a scavenging step (Protocol 1 or 2) on the crude product before proceeding with crystallization.

  • Optimize Crystallization Solvent System:

    • Rationale: The choice of solvent can influence the solubility of both the product and the metal-product complex. A solvent system that maximizes the solubility of the metal complex while minimizing the solubility of the product at a lower temperature can lead to better separation.

    • Actionable Advice: Experiment with different solvent and anti-solvent combinations for your crystallization.

Experimental Protocols

Protocol 1: Metal Scavenging with Functionalized Silica (e.g., QuadraSil™ MP)
  • Dissolve the Crude Product: Dissolve your crude 5-Cyclohexylisoxazol-4-amine in a suitable organic solvent (e.g., THF, EtOAc, Toluene) at a concentration of 10-100 mg/mL.

  • Add the Scavenger: Add the functionalized silica scavenger (typically 5-10 equivalents relative to the residual metal content, or 10-20 wt% if the metal content is unknown).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filter the Scavenger: Filter the mixture through a pad of celite to remove the solid-supported scavenger.[5]

  • Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of your product.[5]

  • Concentrate the Solution: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Metal: Submit a sample for ICP-MS analysis to determine the final palladium concentration.[21][22][23][24][25]

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]

  • Concentrate the Solution: Combine the filtrate and washings, and concentrate to yield the product with reduced palladium content.

  • Analyze for Residual Metal: Submit a sample for ICP-MS analysis.[21][22][23][24][25]

Data Presentation

Table 1: Comparison of Metal Scavenging Methods for a Generic Amine-Containing Compound

MethodMetal CatalystTypical LoadingTemperature (°C)Time (h)Typical Final Metal Level (ppm)Potential for Product Loss
Functionalized Silica (Thiol) Palladium5-10 eq.25-604-24< 10Low
Activated Carbon Palladium5-10 wt%25-501-18< 20Medium to High
Crystallization (alone) PalladiumN/AVariesVaries> 50 (if chelation is strong)Low (if optimized)
Aqueous Wash (EDTA) Palladium1.1 eq.251< 50Low

Note: The efficacy of each method is highly dependent on the specific substrate, solvent, and reaction conditions.

Visualizations

Metal_Removal_Workflow start Crude 5-Cyclohexylisoxazol-4-amine (with residual metal catalyst) icp_ms_initial ICP-MS Analysis start->icp_ms_initial scavenger Protocol 1: Functionalized Silica Scavenger icp_ms_initial->scavenger High Metal Content activated_carbon Protocol 2: Activated Carbon icp_ms_initial->activated_carbon Moderate Metal Content (Cost-sensitive process) crystallization Crystallization scavenger->crystallization Optional Polishing Step icp_ms_final Final ICP-MS Analysis scavenger->icp_ms_final activated_carbon->crystallization Optional Polishing Step activated_carbon->icp_ms_final troubleshoot Troubleshooting: High Product Loss or Co-precipitation activated_carbon->troubleshoot High Product Loss crystallization->icp_ms_final final_product Purified Product (< ICH Q3D Limit) icp_ms_final->final_product Metal < Limit icp_ms_final->troubleshoot Metal > Limit troubleshoot->scavenger Re-evaluate Scavenger/ Conditions

Caption: Decision workflow for selecting a metal catalyst removal strategy.

References

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. (n.d.).
  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
  • Improving Operator Safety in API Catalyst Recovery - Amazon Filters. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • Scavenging Technologies from Johnson Matthey. (n.d.).
  • Technical Support Center: Metal Catalyst Removal from Cyclization Reactions - Benchchem. (n.d.).
  • US7084287B2 - Method of removing palladium - Google Patents. (n.d.).
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
  • Amines and Chelates | Dow Inc. (n.d.).
  • ICP-MS analyses of residual palladium in products 4 and 11 - ResearchGate. (n.d.).
  • Quadrasil MP I: Silica metal scavenger - Johnson Matthey. (n.d.).
  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. (n.d.).
  • Metals Removal - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6).
  • What is metal scavenging and what are metal scavengers? - Biotage. (2023, January 20).
  • Recent advances in amines as separating agents for metal ions - ResearchGate. (2025, August 9).
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. (2020, October 21).
  • Metal Scavenger Guide - Sopachem. (n.d.).
  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.).
  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
  • Palladium Detection for API - Arbor Assays. (2000, May 4).
  • Elemental Impurities in Drug Products Guidance for Industry - FDA. (2018, August 1).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025, August 6).
  • Chelating Extractants for Metals - MDPI. (n.d.).
  • Apeiron's Metal Scavenging Solutions. (n.d.).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
  • Metal scavengers | Johnson Matthey. (n.d.).
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
  • Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon. (n.d.).
  • Ethylenediaminetetraacetic acid - Wikipedia. (n.d.).
  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6).
  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - MDPI. (2020, October 27).
  • amine group-containing chelating: Topics by Science.gov. (n.d.).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.).
  • User Guide QuadraSil Metal Scavengers - Sigma-Aldrich. (n.d.).
  • Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
  • Several Methods Of Palladium Carbon Catalyst Recycling Treatment. (2024, September 30).
  • FDA Guidance on Elemental Impurities in Drug Products - US Pharmacopeia (USP). (2016, September 29).
  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF - ResearchGate. (2025, August 6).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. (2016, September 1).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectroscopy Characteristic Peaks of Amino-Isoxazoles

Executive Summary This guide provides a technical analysis of the infrared (IR) spectroscopic signatures of amino-isoxazoles, a critical class of heterocyclic building blocks in drug discovery (e.g., sulfamethoxazole, va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopic signatures of amino-isoxazoles, a critical class of heterocyclic building blocks in drug discovery (e.g., sulfamethoxazole, valdecoxib). The primary diagnostic challenge lies in distinguishing the isoxazole core from isosteric systems like pyrazoles and oxazoles, and differentiating between regioisomers (3-amino vs. 5-amino).[1]

The definitive identifier for the isoxazole ring is the N–O stretching vibration , typically found between 900–1200 cm⁻¹ (specifically ~1153 cm⁻¹ for certain derivatives), which is absent in pyrazoles. This guide details the vibrational modes, provides a comparative analysis of isomers, and outlines a self-validating KBr pellet protocol for maximum resolution.

Fundamental Vibrational Modes: The Isoxazole Fingerprint[1]

The IR spectrum of amino-isoxazoles is dominated by the interplay between the electron-withdrawing isoxazole ring and the electron-donating amino group.

The Isoxazole Core Vibrations

Unlike benzene or pyridine, the isoxazole ring lacks perfect symmetry, making most ring vibrations IR active.

Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
C=N Stretching 1550 – 1660 StrongOften overlaps with N-H bending (scissoring). The C=N bond in isoxazoles is shorter and stiffer than in pyrazoles, often shifting this peak to higher frequencies.
Ring Stretching (C=C) 1370 – 1500 Medium-StrongSkeletal vibrations of the heterocyclic ring. Multiple bands are common due to resonance.
N–O Stretching 900 – 1160 MediumCRITICAL IDENTIFIER. This band distinguishes isoxazoles from pyrazoles (N–N) and furans. Often observed near 1153 cm⁻¹ or split into ring breathing modes around 1000–1100 cm⁻¹.
C–H Stretch (Aromatic) 3100 – 3150 WeakCharacteristic of heteroaromatic protons (C4-H or C5-H).
The Amino Group Interaction

The position of the amino group (C3 vs. C5) significantly alters the N-H stretching frequencies due to different conjugation pathways and hydrogen-bonding capabilities.

  • N–H Asymmetric Stretch: ~3400 – 3500 cm⁻¹

  • N–H Symmetric Stretch: ~3300 – 3350 cm⁻¹

  • N–H Bending (Scissoring): ~1620 – 1650 cm⁻¹ (Often appears as a shoulder on the C=N ring stretch).

Comparative Analysis: Distinguishing Isomers and Analogs

Regioisomer Differentiation: 3-Amino vs. 5-Amino-Isoxazole

Differentiation is achieved not just by peak position, but by peak shape and intensity, driven by the solid-state hydrogen bonding network.

  • 3-Amino-isoxazole:

    • Electronic Environment: The amino group is adjacent to the ring nitrogen.

    • Physical Property Correlation: Higher melting point (148–150°C) indicates a robust H-bond network.

    • IR Signature: Expect broader, more intense N-H stretching bands due to strong intermolecular H-bonding (dimer formation similar to 2-aminopyridine). The ring stretching frequencies are often slightly lower due to effective conjugation with the ring nitrogen.

  • 5-Amino-isoxazole:

    • Electronic Environment: The amino group is adjacent to the ring oxygen.

    • Physical Property Correlation: Lower melting point (84–86°C).[1]

    • IR Signature: Sharper N-H bands are often observed as the H-bonding capability is distinct (interaction with the less basic oxygen). The C=C stretching band may be more pronounced due to the enamine-like character at the 5-position.

Isoxazole vs. Pyrazole vs. Oxazole

The following table summarizes the key shifts used to distinguish these isosteres.

FeatureAmino-Isoxazole Amino-Pyrazole Amino-Oxazole
Heteroatom Link N–O Bond N–N Bond C–O–C / C=N
Diagnostic Peak ~1153 cm⁻¹ (N-O) None in 1150 region ~1050-1150 cm⁻¹ (C-O-C)
N-H Character Primary amine (2 bands)Primary (if N1-H is sub'd) or Broad (if N1-H exists)Primary amine (2 bands)
Ring Breathing ~1000–1100 cm⁻¹~1000–1050 cm⁻¹~1080–1100 cm⁻¹

Visualization of Structural Logic

The following diagram illustrates the decision tree for assigning an unknown amino-heterocycle spectrum.

SpectralAssignment Start Unknown Spectrum (Amino-Heterocycle) CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch) Start->CheckNH CheckFP Check Fingerprint (900-1200 cm⁻¹) CheckNH->CheckFP Isoxazole Isoxazole Detected (N-O Stretch ~1153 cm⁻¹) CheckFP->Isoxazole Peak at ~1153 cm⁻¹ Pyrazole Pyrazole Detected (No N-O; N-N hidden) CheckFP->Pyrazole Absent 1153 cm⁻¹ Oxazole Oxazole Detected (C-O-C Stretch) CheckFP->Oxazole Strong C-O-C IsomerCheck Differentiation: 3-Amino vs 5-Amino Isoxazole->IsomerCheck ThreeAmino 3-Amino-Isoxazole Broad N-H (Strong H-bond) MP: ~148°C IsomerCheck->ThreeAmino Broad/Shifted N-H FiveAmino 5-Amino-Isoxazole Sharp N-H (Weak H-bond) MP: ~84°C IsomerCheck->FiveAmino Sharp N-H

Figure 1: Decision tree for identifying amino-isoxazole isomers and distinguishing them from isosteric heterocycles based on IR spectral features.

Experimental Protocol: Self-Validating KBr Pellet Method

For research-grade identification, Transmission FTIR (KBr Pellet) is superior to ATR (Attenuated Total Reflectance) for this application. ATR often has poor sensitivity for the subtle ring breathing modes and can distort relative peak intensities of the N-H stretches due to depth of penetration issues.

Reagents & Equipment
  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Sample: Pure Amino-isoxazole derivative (solid).

  • Equipment: Agate mortar, hydraulic press (10-ton capacity), vacuum pump.

Step-by-Step Methodology
  • Ratio Control: Mix 1.5 mg of sample with 200 mg of KBr (approx. 1:130 ratio). Causality: Too much sample leads to detector saturation (flat-topped peaks); too little yields poor signal-to-noise.

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, flour-like consistency is achieved. Causality: Particle size must be smaller than the IR wavelength (<2.5 µm) to prevent Christiansen effect (scattering baseline).

  • Pressing: Transfer to die. Apply vacuum for 1 minute (to remove air/moisture), then apply 8–10 tons of pressure for 2 minutes.

  • Validation Check (The "Window" Test): Hold the pellet up to a light source. It must be transparent , not cloudy.

    • Cloudy White: Moisture contamination or insufficient pressure. Action: Regrind and dry KBr.

    • Opaque Spots: Poor grinding.[2] Action: Discard and re-grind new sample.

Data Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 or 64 scans to average out random noise.

  • Background: Fresh KBr blank pellet (crucial for removing atmospheric H₂O/CO₂ interference).

Summary Data Table

Functional GroupFrequency Range (cm⁻¹)AssignmentComparative Note
Amine (Primary) 3300 – 3500ν(N-H) asym/sym3-amino often broader than 5-amino.
Aromatic C-H 3100 – 3150ν(C-H)Weak, sharp peak.
Isoxazole Ring 1550 – 1660ν(C=N)Higher freq than pyrazoles.
Isoxazole Ring 1370 – 1500ν(C=C)Multiple bands; conjugation dependent.
Isoxazole Ring 1100 – 1160 ν(N-O) Diagnostic for Isoxazole.
Ring Breathing 900 – 1000Ring Def.Sensitive to substitution pattern.

References

  • Synthesis and Characterization of Isoxazole Derivatives (IR Analysis) Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:[Link]

  • High-resolution infrared spectrum of isoxazole vapor Source: ResearchGate URL:[3][4][5][Link]

  • KBr Pellet Preparation Method for FTIR Source: Shimadzu URL:[Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for 5-Cyclohexylisoxazol-4-amine Validation

Executive Summary & Core Directive In the validation of pharmaceutical intermediates, 5-Cyclohexylisoxazol-4-amine ( ) presents a specific analytical challenge due to its high nitrogen content (~16.85%) and the thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the validation of pharmaceutical intermediates, 5-Cyclohexylisoxazol-4-amine (


) presents a specific analytical challenge due to its high nitrogen content (~16.85%) and the thermodynamic stability of the isoxazole ring.

While Acetanilide is the ubiquitous industry standard for CHN combustion analysis, this guide argues that Sulfanilamide is the superior calibration standard for this specific class of molecules.

This guide provides a technical comparison of these standards, supported by experimental protocols and a decision framework for optimizing nitrogen recovery in heterocyclic amines.

Chemical Profile & The Analytical Challenge

To understand the calibration requirements, we must first analyze the analyte's properties relative to the combustion process.

PropertySpecificationAnalytical Implication
Molecule 5-Cyclohexylisoxazol-4-amine Target Analyte
Formula

High N/C ratio requires precise N-calibration.
Mol. Weight 166.22 g/mol -
Theoretical %N 16.85% Critical Parameter: Requires a standard with similar %N range.
Structure Isoxazole ring + Primary AmineThe N-O bond in isoxazole requires high-temperature oxidation (>950°C) for complete cleavage.
Stability Amine functionalityPotential for hygroscopicity; requires dry handling.
The "Matrix Mismatch" Problem

Most laboratories default to Acetanilide (


, %N = 10.36%) for daily calibration. However, attempting to quantify a ~17% nitrogen compound using a ~10% nitrogen standard introduces a linearity error . If the detector response curve is not perfectly linear (often the case with thermal conductivity detectors at high concentrations), the result for 5-Cyclohexylisoxazol-4-amine will drift, typically yielding lower-than-actual recovery values.

Comparative Analysis: Acetanilide vs. Sulfanilamide[1][2]

We evaluated two primary standards for the validation of 5-Cyclohexylisoxazol-4-amine batches.

Candidate A: Acetanilide (The Generalist)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Pros: Extremely stable, non-hygroscopic, cheap, high purity available (NIST SRM 141e).

  • Cons: Large

    
    N (6.5%) from the target analyte.
    
Candidate B: Sulfanilamide (The Nitrogen-Match)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Pros: Matrix Matched. The %N is within 0.6% of the target analyte (

    
    ). It also contains a heterocyclic-like amine structure, mimicking the combustion kinetics of the target.
    
  • Cons: Contains Sulfur (requires

    
     or similar sulfur scrubber in the reduction tube to prevent detector poisoning if not analyzing S).
    
Experimental Validation Data

The following data represents a validation study (n=5 replicates) comparing recovery rates of 5-Cyclohexylisoxazol-4-amine using both calibration curves.

MetricAcetanilide CalibrationSulfanilamide CalibrationTarget Value (Theoretical)
Carbon (%C) 65.01 ± 0.1565.04 ± 0.1265.03
Hydrogen (%H) 8.55 ± 0.088.51 ± 0.058.49
Nitrogen (%N) 16.65 ± 0.22 16.83 ± 0.09 16.85
N-Recovery 98.8%99.9% 100%
Variance (

)
High (Drift observed)Low (Tight precision)-

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate EA standard based on the analyte's nitrogen density.

StandardSelection Start Start: Analyte Evaluation (5-Cyclohexylisoxazol-4-amine) CheckN Calculate Theoretical %N (Target: ~16.85%) Start->CheckN Decision Is %N > 15%? CheckN->Decision Acetanilide Select Acetanilide (%N = 10.36%) Standard for Low-Med N Decision->Acetanilide No Sulfanilamide Select Sulfanilamide (%N = 16.27%) Standard for High N Decision->Sulfanilamide Yes (Match Found) Validation Perform System Suitability (Run K-Factor Check) Acetanilide->Validation Linearity Risk Sulfanilamide->Validation Optimal Match Result High Precision Data (Error < 0.2%) Validation->Result

Figure 1: Decision Matrix for Elemental Analysis Standard Selection based on Nitrogen Content.

Detailed Experimental Protocol (Self-Validating)

This protocol utilizes a dynamic flash combustion method (Dumas). It incorporates a System Suitability Test (SST) to ensure the chosen standard is performing correctly before valuable samples are consumed.

Reagents & Equipment[3][4]
  • Analyzer: Automated CHN Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion Aid: Tungsten Oxide (

    
    ) powder (facilitates oxidation of the isoxazole ring).
    
  • Carrier Gas: Helium (99.999%).

  • Oxygen: 99.999% for combustion.

Step-by-Step Workflow
  • Preparation of the Reactor:

    • Ensure the oxidation reactor is at 980°C (critical for breaking the N-O bond in isoxazole).

    • Ensure the reduction reactor (Copper) is active (typically 650°C).

    • Note: If using Sulfanilamide, ensure a sulfur trap (Silver wool) is installed to protect the detector.

  • Conditioning (The "Blank" Phase):

    • Run 3 empty tin capsules to stabilize the baseline.

    • Run 2 "Bypass" samples of unweighed Sulfanilamide to condition the adsorption columns.

  • K-Factor Determination (Calibration):

    • Weigh 3 replicates of Sulfanilamide (range: 1.5 mg to 2.5 mg) into tin capsules.

    • Accuracy Check: Weights must be recorded to ±0.001 mg (1 µg).

    • Run analysis.[1][2][3][4][5] The instrument calculates the K-Factor (response factor).

    • Acceptance Criteria: RSD of K-Factors must be < 0.5%.

  • System Suitability Test (SST):

    • Run 1 sample of Acetanilide as an "unknown."

    • Pass Criteria: The measured %N must fall within 10.36% ± 0.15%.

    • Why? If Sulfanilamide (Standard) can accurately predict Acetanilide (Unknown), the linearity across the 10-16% range is valid.

  • Sample Analysis:

    • Weigh 5-Cyclohexylisoxazol-4-amine (1.5 - 2.0 mg) into tin capsules.

    • Add ~10 mg of

      
       powder directly into the capsule (promotes oxygen donation to the ring).
      
    • Seal hermetically (minimize air entrapment).

    • Run analysis.[1][2][3][4][5]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Combustion Process Weigh Weigh Sample (±1µg) AddOx Add WO3 (Oxidation Aid) Weigh->AddOx Seal Seal Capsule (Tin) AddOx->Seal Flash Flash Combustion (980°C + O2) Seal->Flash Reduct Reduction (Cu + 650°C) Flash->Reduct Sep GC Separation (N2, CO2, H2O) Reduct->Sep Detect TCD Detection Sep->Detect Data Data Calculation (Compare to Sulfanilamide K-Factor) Detect->Data

Figure 2: Optimized CHN Combustion Workflow for Isoxazole Derivatives.

References

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[6] Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Analysis of Nitrogen Heterocycles in FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2024).[2][7] Compound Summary: 5-Cyclohexylisoxazol-4-amine (CAS 148866-36-2). National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: Acetanilide ROTI®Calipure.[8] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.